molecular formula C7H6F3N3O2 B064505 N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 175277-21-1

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B064505
CAS No.: 175277-21-1
M. Wt: 221.14 g/mol
InChI Key: UFFBYIGPCGICNB-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1) is a high-value chemical building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a multifaceted molecular structure that integrates a nitro group, a trifluoromethyl group, and a secondary amine on a pyridine ring, making it a versatile scaffold for constructing targeted molecular libraries. Research Applications & Value: This chemical serves as a key synthetic intermediate in the development of novel active compounds. The presence of the electron-withdrawing trifluoromethyl group is particularly valuable for modulating a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery. The nitro group offers a reactive handle for further functionalization, enabling its use in cross-coupling reactions, reduction to amines, and other transformations central to structure-activity relationship (SAR) studies. Specifications & Handling: - CAS Number: 175277-21-1 - Molecular Formula: C7H6F3N3O2 - Molecular Weight: 221.14 g/mol - Melting Point: 98-100 °C - Density: 1.499 g/cm³ - Flash Point: ~115.7 °C Safety Notice: This product is classified as an irritant and may cause skin, eye, and respiratory irritation. Researchers should consult the material safety data sheet (MSDS) and handle the compound with appropriate personal protective equipment (PPE), including gloves and eye/face protection. It is incompatible with strong oxidizing agents, reducing agents, and acids. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBYIGPCGICNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379522
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
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Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-21-1
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-21-1
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its application, formulation, and development. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, identified by CAS Number 175277-21-1.[1][2][3] Due to the limited availability of experimentally derived data in peer-reviewed literature, this document combines high-quality computational predictions with detailed, field-proven experimental protocols for their empirical determination. We present methodologies for evaluating solubility, lipophilicity (LogP), and acidity (pKa), explaining the scientific rationale behind each step to ensure procedural integrity and data reliability. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing this and similar research chemicals.

Introduction and Chemical Identity

This compound belongs to a class of highly functionalized aromatic heterocycles. The pyridine core is decorated with three key substituents that dictate its chemical behavior:

  • An N-methylamino group at the 2-position, which acts as a hydrogen bond donor and a weak base.

  • A nitro group at the 3-position, a strong electron-withdrawing group that significantly influences the electron density of the aromatic ring and the basicity of the other nitrogen atoms.

  • A trifluoromethyl group at the 5-position, another potent electron-withdrawing group that enhances lipophilicity and can impact metabolic stability.

This unique combination of functional groups makes the compound a valuable building block but also presents specific challenges for characterization and handling. Understanding its fundamental properties is the first step toward unlocking its potential in areas such as agrochemical and pharmaceutical ingredient synthesis.[4]

Core Compound Identifiers

A consistent and accurate identification is critical for regulatory and research purposes. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 175277-21-1[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₆F₃N₃O₂[1][2]
Molecular Weight 221.14 g/mol [1][2]
InChIKey UFFBYIGPCGICNB-UHFFFAOYSA-N[1][5]
Canonical SMILES CNC1=C(C=C(C=N1)C(F)(F)F)--INVALID-LINK--[O-][1][5]

Predicted Physicochemical Properties

Experimental data for this specific molecule is not widely published. Therefore, we present a summary of high-quality computational predictions. These values provide a reliable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
logP (Lipophilicity) 2.4XLogP3-AA[5]Influences solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 70.7 ŲCACTVS[5]Predicts membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors 5CACTVS[5]Affects solubility and target binding.
Hydrogen Bond Donors 1CACTVS[5]Affects solubility and target binding.
pKa (Most Basic) -1.5 (Predicted)ChemAxonGoverns ionization state, solubility, and receptor interactions.
pKa (Most Acidic) 13.9 (Predicted)ChemAxonRelevant for formulation and stability.

Experimental Determination of Key Properties

To move beyond computational estimates, rigorous experimental validation is necessary. The following sections detail standardized protocols for determining the critical physicochemical parameters of this compound.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that data from one experiment can inform the next. For instance, an approximate solubility measurement is often required to prepare samples for pKa or LogP determination.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration A Compound Procurement (CAS: 175277-21-1) B Purity & Identity Check (LC-MS, qNMR) A->B Verify ≥95% Purity C Aqueous Solubility (Shake-Flask Method) B->C D Lipophilicity (LogP) (HPLC Method) C->D Inform solvent choice E Acidity (pKa) (Potentiometric Titration) C->E Inform concentration F Comprehensive Physicochemical Profile C->F D->F E->F

Caption: High-level workflow for empirical physicochemical characterization.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is the gold standard for determining aqueous solubility.

Causality: The shake-flask method ensures that a dynamic equilibrium is reached between the solid-state compound and the dissolved state, providing a true measure of thermodynamic solubility. The extended equilibration time is necessary to overcome kinetic barriers to dissolution.

Self-Validation: The protocol's integrity is maintained by analyzing the concentration at multiple time points (e.g., 24h and 48h). A valid result is confirmed when these concentrations agree within a narrow margin (e.g., <5%), indicating that equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of buffered aqueous solution (e.g., 10 mL of pH 7.4 phosphate-buffered saline) in a glass vial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for 48 hours. Protect samples from light, as nitroaromatic compounds can be photolabile.

  • Phase Separation: After equilibration, allow the samples to stand for 24 hours to allow undissolved material to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV method against a standard calibration curve.

  • Calculation: The solubility is reported in mg/mL or µM based on the measured concentration of the saturated solution.

Protocol: Lipophilicity (LogP) Determination via HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its n-octanol/water partition coefficient (LogP).

Causality: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated.

Self-Validation: A calibration curve must be generated using a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte. The validity of the method is confirmed by a high correlation coefficient (R² > 0.98) for the calibration curve.

Methodology:

  • System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water.

  • Calibration: Prepare solutions of standard compounds (e.g., uracil, aniline, toluene, naphthalene) with known LogP values. Inject each standard and record its retention time (t_R).

  • Calculate Dead Time (t_0): Inject a non-retained compound like uracil to determine the column void time.

  • Calculate Capacity Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line.

  • Analyte Analysis: Inject a solution of this compound and record its retention time. Calculate its log(k).

  • LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the target compound from its log(k) value.

G cluster_0 Calibration Phase cluster_1 Analysis Phase standards Inject Standards (Known LogP) hplc1 Measure Retention Time (tR) standards->hplc1 calc_k Calculate log(k) for each standard hplc1->calc_k curve Plot log(k) vs LogP Generate y=mx+c calc_k->curve result Calculate Analyte LogP using calibration curve curve->result analyte Inject Analyte (Unknown LogP) hplc2 Measure Retention Time (tR) analyte->hplc2 calc_k2 Calculate log(k) for analyte hplc2->calc_k2 calc_k2->result

Caption: Workflow for LogP determination using the HPLC retention time method.

Stability and Safety Considerations

Given the chemical structure, specific stability and handling precautions are warranted.

  • Hazard Profile: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Photostability: Nitroaromatic compounds are often susceptible to degradation upon exposure to UV light. It is recommended to store the compound in amber vials and to minimize light exposure during experiments.

  • Chemical Compatibility: The nitro group makes the compound a potential oxidizing agent and may react with strong reducing agents. The pyridine nitrogen provides a site for potential N-alkylation reactions.[6] The amino group can react with strong acids and electrophiles.

Conclusion

This compound is a complex heterocyclic compound whose utility in research and development is directly tied to its physicochemical properties. While experimental data remains sparse, this guide provides a robust framework for its characterization. The combination of reliable computational predictions and detailed, validated experimental protocols offers a clear path forward for scientists. By rigorously applying these methodologies, researchers can generate the high-quality data needed to confidently advance their projects, whether in drug discovery, materials science, or synthetic chemistry.

References

An In-depth Technical Guide to N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 175277-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Drawing from available chemical data and analogous compound literature, this document will cover its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the well-established roles of its constituent functional groups.

Core Compound Characteristics

This compound is a substituted pyridine ring, a structural motif prevalent in a wide array of pharmaceuticals and agrochemicals. The strategic placement of a methylamino group at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position creates a unique electronic and steric environment that likely imparts specific biological activities.

PropertyValueSource
CAS Number 175277-21-1[1][2][3][4]
Molecular Formula C₇H₆F₃N₃O₂[2][3][4]
Molecular Weight 221.14 g/mol [2][3]
Appearance Solid (predicted)N/A
Melting Point 98-100 °CN/A
Purity Typically >95% (commercially available)[3]

The trifluoromethyl group is a well-known bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The nitro group, also strongly electron-withdrawing, further modulates the electronic character of the pyridine ring and can be a key pharmacophore in certain drug classes.

Synthesis and Manufacturing

Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the chloro-substituted pyridine precursor can be achieved from the corresponding 2-hydroxypyridine derivative.[5]

Reaction Scheme:

Synthesis_Step_1 start 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine reagent POCl₃, Acetonitrile start->reagent product 2-chloro-3-nitro-5-(trifluoromethyl)pyridine reagent->product

Caption: Synthesis of the key intermediate.

Experimental Protocol:

  • To a solution of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a suitable aprotic solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) and a catalytic amount of a phase-transfer catalyst like benzyltrimethylammonium chloride.[5]

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which can be used in the next step with or without further purification.[5]

Step 2: Synthesis of this compound

The final product is obtained through a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by methylamine. The electron-deficient nature of the pyridine ring, enhanced by the nitro and trifluoromethyl groups, facilitates this reaction.[6]

Reaction Scheme:

Synthesis_Step_2 start 2-chloro-3-nitro-5-(trifluoromethyl)pyridine reagent Methylamine (CH₃NH₂), Solvent (e.g., Ethanol) start->reagent product This compound reagent->product

Caption: Final synthesis step via SNAr.

Experimental Protocol:

  • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or isopropanol.[6]

  • Add a solution of methylamine (in a solvent like THF or water) to the reaction mixture. An excess of methylamine may be used to drive the reaction to completion and act as a base to neutralize the HCl formed.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[6]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[6]

Potential Biological Activity and Applications in Drug Discovery

While there is no specific publicly available data on the biological activity of this compound, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications.

The trifluoromethylpyridine core is a key component in several approved drugs and agrochemicals.[7] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, and can participate in crucial binding interactions with protein targets.

Nitroaromatic compounds have a long history in medicine, with applications as antibacterial and antiparasitic agents. The nitro group can be enzymatically reduced in hypoxic environments, such as those found in solid tumors or in anaerobic microorganisms, to form reactive cytotoxic species. This suggests a potential application for this compound as a hypoxia-activated prodrug in cancer therapy or as an antimicrobial agent.

Given the prevalence of the substituted aminopyridine scaffold in kinase inhibitors, it is also plausible that this compound could exhibit activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

    • Use only outdoors or in a well-ventilated area.[4]

    • In case of contact with skin, wash with plenty of water.[4]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Future Perspectives

This compound represents an under-explored molecule with significant potential for further investigation. Future research should focus on:

  • Confirmation and Optimization of Synthesis: A detailed, validated, and optimized synthesis protocol would be beneficial for the research community.

  • Biological Screening: A broad biological screening of the compound against various targets, including cancer cell lines (under both normoxic and hypoxic conditions), a panel of kinases, and a range of microbial strains, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the N-methyl group and the substituents on the pyridine ring could provide valuable insights into the key structural features required for any observed biological activity.

The unique combination of a trifluoromethyl group, a nitro group, and a methylamino group on a pyridine scaffold makes this compound a compelling candidate for further investigation in the field of drug discovery.

References

A Comprehensive Guide to the Spectroscopic Characterization of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1) is a substituted pyridine derivative incorporating several key functional groups: a secondary amine, a nitro group, and a trifluoromethyl group.[1][2] Such a combination of electron-withdrawing and -donating moieties on an aromatic scaffold makes it a potentially valuable building block for creating complex molecules in medicinal and agrochemical research.[3] This guide provides an in-depth, multi-technique spectroscopic analysis of this compound. We move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental principles and authoritative standards. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques for definitive structural confirmation.

Molecular Structure and Key Features

This compound is a molecule with a molecular formula of C₇H₆F₃N₃O₂ and a molecular weight of approximately 221.14 g/mol .[4][5] Its structure presents a fascinating case for spectroscopic analysis due to the distinct electronic environments created by its substituents. The electron-donating N-methylamino group stands in contrast to the powerful electron-withdrawing capabilities of both the nitro and trifluoromethyl groups. This electronic tension dictates the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy.

Figure 1: Molecular structure of this compound.

Integrated Spectroscopic Workflow

A multi-faceted approach is essential for the comprehensive characterization of a novel compound. No single technique can provide all the necessary structural information. The workflow below illustrates a logical sequence for acquiring and integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.

Figure 2: A typical workflow for comprehensive spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is superior for observing exchangeable protons like those on amines.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[6]

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).[7]

Data Summary & Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.75Doublet (d)1HH-6 (Aromatic)
~8.40Doublet (d)1HH-4 (Aromatic)
~6.5-7.5 (broad)Broad Singlet (br s)1HN-H
~3.15Doublet (d)3HN-CH₃

Interpretation:

  • Aromatic Protons (H-6 and H-4): The pyridine ring contains two protons. The proton at the 6-position (H-6) is adjacent to the ring nitrogen and is expected to be the most downfield-shifted aromatic proton. The proton at the 4-position (H-4) is situated between two strongly electron-withdrawing groups (-NO₂ and -CF₃), which also causes a significant downfield shift.[8][9] A small four-bond coupling (⁴J) of 2-3 Hz is expected between H-4 and H-6. Furthermore, long-range coupling to the trifluoromethyl group may introduce additional fine splitting to the H-4 signal.

  • Amine Proton (N-H): The chemical shift of the N-H proton can vary significantly and is often broad due to chemical exchange and quadrupole broadening from the nitrogen atom. Its presence would confirm the secondary amine group. This peak may not be observed if it undergoes rapid exchange with residual water in the solvent.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen is expected to appear as a doublet around 3.15 ppm due to coupling with the adjacent N-H proton (³J ≈ 5 Hz). If the N-H proton is exchanging rapidly, this signal may collapse into a singlet.

Figure 3: Predicted ¹H NMR coupling relationships in the molecule.

Carbon-13 & Fluorine-19 NMR Spectroscopy

¹³C and ¹⁹F NMR provide complementary information, mapping the carbon skeleton and directly probing the fluorine-containing moiety.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The spectra are typically acquired on the same instrument, switching the observation nucleus. For ¹³C NMR, proton decoupling is standard practice to produce a spectrum of singlets, simplifying interpretation.

Data Summary & Interpretation

¹³C NMR: The molecule has 7 unique carbon atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled) Assignment
~158SingletC-2 (C-N)
~148SingletC-4 (Ar C-H)
~140SingletC-3 (C-NO₂)
~135 (quartet)Quartet (q, ¹JCF ≈ 275 Hz)C-5 (C-CF₃)
~122 (quartet)Quartet (q, ⁰JCF ≈ 35 Hz)-CF₃
~118SingletC-6 (Ar C-H)
~29SingletN-CH₃

¹⁹F NMR: A single signal is expected for the three equivalent fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -60 to -65Singlet-CF₃

Interpretation:

  • ¹³C NMR: The chemical shifts are influenced by the substituents. The carbons directly attached to heteroatoms (C-2, C-3, C-5) are significantly shifted. Notably, the carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[10] The trifluoromethyl carbon itself will also be a quartet with a larger coupling constant.[11]

  • ¹⁹F NMR: ¹⁹F NMR is highly specific. The presence of a single signal in the expected region (~-60 to -65 ppm relative to CFCl₃) is a definitive confirmation of the trifluoromethyl group.[12][13] The absence of significant coupling in the proton-decoupled spectrum indicates no nearby protons are close enough for strong through-bond coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol
  • Sample Preparation: For a solid sample, the most common method is using a Potassium Bromide (KBr) disk. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Data Summary & Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3450N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (Methyl)
1580 - 1620C=C / C=N StretchAromatic Ring
1500 - 1560N-O Asymmetric StretchNitro Group
1330 - 1370N-O Symmetric StretchNitro Group
1100 - 1300C-F StretchTrifluoromethyl Group

Interpretation: The FT-IR spectrum provides a unique fingerprint of the molecule. The key diagnostic peaks are the N-H stretch, confirming the amine, and the two strong, characteristic absorptions for the nitro group's asymmetric and symmetric N-O stretches.[15][16] The presence of very strong bands in the 1100-1300 cm⁻¹ region is indicative of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion after being dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal to keep the molecule intact and observe the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Data Summary & Interpretation
m/z Value Proposed Fragment Interpretation
~222.05[M+H]⁺Protonated Molecular Ion
~221.04[M]⁺Molecular Ion
~206.03[M - CH₃]⁺Loss of the methyl group
~175.04[M - NO₂]⁺Loss of the nitro group

Interpretation: The primary goal is to identify the molecular ion peak. For this compound, a high-resolution mass spectrum should show a mass corresponding to its exact molecular formula, C₇H₆F₃N₃O₂ (exact mass: 221.0412). In ESI, the protonated molecule [M+H]⁺ at m/z 222.0490 is often the most abundant ion observed. The fragmentation pattern, such as the loss of the nitro group (a loss of 46 Da) or the methyl group (a loss of 15 Da), provides corroborating evidence for the proposed structure.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. The data derived from these techniques are internally consistent and collectively provide a high-confidence structural elucidation, a critical step for any further application of this compound in research and development.

References

Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide for Modern Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and agrochemical design.[1] This potent electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that have proven instrumental in overcoming challenges in drug and pesticide development.[2][3] This in-depth technical guide provides a comprehensive analysis of trifluoromethylpyridine (TFMP) derivatives, offering critical insights for researchers, scientists, and drug development professionals. We will explore their synthesis, the profound impact of the trifluoromethyl group on molecular properties, and their diverse applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds

The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties.[4][5] Its high electronegativity and strong electron-withdrawing nature dramatically influence the properties of the parent pyridine ring, leading to several advantages in bioactive molecule design.[5][6]

Modulation of Physicochemical Properties

The introduction of a CF3 group significantly alters key physicochemical parameters that govern a molecule's behavior in a biological system.[7]

  • Increased Lipophilicity: The CF3 group generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve oral bioavailability.[7][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This "metabolic blocking" effect can significantly increase a drug's half-life.[9]

  • Altered pKa: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can influence a molecule's solubility, receptor binding, and pharmacokinetic profile.[9]

  • Modified Conformation: The steric bulk and electronic properties of the CF3 group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[4]

Impact on Biological Activity

The unique properties of the CF3 group often translate to enhanced biological activity and target selectivity.[1] The CF3 group can participate in various non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to increased binding affinity.[9]

Table 1: Comparison of Physicochemical Properties of Pyridine and Trifluoromethylpyridine Derivatives [9]

CompoundParent pKalogPDerivativeDerivative pKalogP
Pyridine5.250.653-(Trifluoromethyl)pyridine3.481.7
3-Picoline5.681.212-Chloro-5-(trifluoromethyl)pyridine1.372.7

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives has evolved significantly, with several robust methods now available to medicinal and agrochemical chemists.[11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Halogen Exchange (HALEX) Reactions

One of the most common and industrially important methods for introducing a trifluoromethyl group is through a halogen exchange reaction, typically involving the fluorination of a trichloromethylpyridine precursor with hydrogen fluoride (HF) or other fluorinating agents.[4][12]

Protocol 1: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine [12]

  • Reaction Setup: A mixture of 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst (e.g., FeCl3 or FeF3) is charged into a pressure reactor.[12]

  • Fluorination: Anhydrous liquid HF (at least 3 molar equivalents) is added to the reaction mixture.[12]

  • Reaction Conditions: The reactor is sealed and heated to a temperature range of 170-180°C under superatmospheric pressure (e.g., 15 psig).[12]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess HF is carefully vented. The desired 2,3-dichloro-5-(trifluoromethyl)pyridine is then isolated and purified, typically by distillation.[12]

Building Block Approaches

An alternative strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[11][13] This approach offers access to a wide range of substitution patterns that may be difficult to achieve through other methods.[13]

Diagram 1: General Workflow for Building Block Synthesis of Trifluoromethylpyridines

G A Trifluoromethylated Building Block (e.g., α,β-unsaturated trifluoromethyl ketones) C One-Pot Reaction (Mild Conditions) A->C B Cyclization Partner (e.g., 2-(phenylsulfinyl)acetamide) B->C D Trifluoromethylated 2-Pyridone Intermediate C->D E Further Functionalization D->E F Diverse Trifluoromethylated Pyridines E->F

Caption: A generalized workflow for the synthesis of trifluoromethylpyridines using a building block approach.[13]

Direct C-H Trifluoromethylation

Recent advances in catalysis have enabled the direct trifluoromethylation of pyridine C-H bonds, offering a more atom-economical and efficient route to these valuable compounds.[14][15] These methods often employ transition metal catalysts, such as palladium, in conjunction with an electrophilic trifluoromethylating reagent.[14]

Protocol 2: Palladium-Catalyzed Directed C-H Trifluoromethylation [14]

  • Reaction Setup: A pyridine derivative containing a directing group (e.g., a pyrimidine or imidazole) is dissolved in a suitable solvent.

  • Catalyst and Reagent Addition: A palladium catalyst (e.g., Pd(OAc)2) and an electrophilic trifluoromethylation reagent are added to the reaction mixture.[14]

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridine derivatives a privileged scaffold in medicinal chemistry, with several approved drugs and numerous clinical candidates incorporating this moiety.[4][16]

Antiviral Agents

Tipranavir (Aptivus®): This non-peptidic HIV protease inhibitor contains a trifluoromethylpyridine moiety that contributes to its potent activity against wild-type and drug-resistant HIV strains.[4][9] The trifluoromethyl group enhances the binding affinity of the drug to the protease active site.[9]

Anticancer Agents

Apalutamide (Erleada®): A nonsteroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer, apalutamide features a trifluoromethylpyridine core.[4][10] This group contributes to the drug's high binding affinity for the AR and its favorable pharmacokinetic profile.[10] Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have also been explored as potential kinase inhibitors for cancer therapy.[7]

Central Nervous System (CNS) Agents

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes trifluoromethylpyridine derivatives attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[8]

Diagram 2: Role of Trifluoromethylpyridine in Drug Development

G A Trifluoromethylpyridine Core B Enhanced Lipophilicity A->B C Improved Metabolic Stability A->C D Modulated pKa A->D E Increased Binding Affinity A->E F Antiviral (e.g., Tipranavir) B->F G Anticancer (e.g., Apalutamide) C->G H CNS Agents D->H E->F E->G

Caption: Key properties and therapeutic applications of trifluoromethylpyridine derivatives.

Applications in Agrochemicals

Trifluoromethylpyridine derivatives are also a mainstay in the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides.[16][17] In fact, a significant portion of recently launched pesticides contain fluorine, with many of those featuring a trifluoromethyl group.[4]

Herbicides

Fluazifop-butyl: One of the first commercially successful herbicides containing a trifluoromethylpyridine moiety, fluazifop-butyl is an acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence grass control.[4][11] The trifluoromethylpyridine group was found to be superior to the corresponding benzene analogue in terms of herbicidal activity and translocation within the plant.[4]

Haloxyfop-methyl: Similar in structure and mode of action to fluazifop-butyl, haloxyfop-methyl also targets the ACCase enzyme and is used for broadleaf crop protection.[4]

Insecticides

Flonicamid: This insecticide, effective against aphids and other sap-feeding insects, contains a 4-trifluoromethylpyridine structure.[11]

Sulfoxaflor: Another insecticide targeting sap-feeding pests, sulfoxaflor is based on a 6-(trifluoromethyl)pyridine scaffold.[11]

Fungicides

Several commercial fungicides incorporate the trifluoromethylpyridine fragment, highlighting its versatility in controlling a broad spectrum of fungal pathogens.[3]

Table 2: Prominent Trifluoromethylpyridine-Containing Agrochemicals [4][16]

AgrochemicalTypeTargetKey Intermediate
Fluazifop-butylHerbicideACCase inhibitor2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
Haloxyfop-methylHerbicideACCase inhibitor2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
FlazasulfuronHerbicideALS inhibitor2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)
FlonicamidInsecticideSelective4-Trifluoromethyl-pyridine derivative
SulfoxaflorInsecticideSap-feeding pests6-(Trifluoromethyl)pyridine derivative

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive use of trifluoromethylpyridine derivatives has led to a deep understanding of their structure-activity relationships.[2][18] The position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of other substituents, can have a profound impact on biological activity.[3][4] For instance, prior to 1990, most agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines, while since then, other substitution patterns, particularly 6-trifluoromethyl-substituted derivatives, have become more prevalent.[4][16]

The continued exploration of novel synthetic methodologies, including direct C-H functionalization and the development of new trifluoromethyl-containing building blocks, will undoubtedly lead to the discovery of new trifluoromethylpyridine derivatives with enhanced therapeutic and agrochemical potential.[13][19] As our understanding of the intricate interplay between molecular structure and biological function grows, the rational design of next-generation trifluoromethylpyridine-based agents holds immense promise for addressing unmet needs in medicine and agriculture.[6]

Conclusion

Trifluoromethylpyridine derivatives have firmly established themselves as a critical structural motif in modern drug discovery and agrochemical development. The strategic incorporation of the trifluoromethyl group imparts a unique and highly advantageous set of physicochemical and biological properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The robust and evolving synthetic methodologies for accessing these compounds, coupled with a deep and expanding understanding of their structure-activity relationships, ensure that trifluoromethylpyridine derivatives will remain at the forefront of innovation for years to come. For researchers and scientists in these fields, a thorough understanding of the principles and applications outlined in this guide is essential for the successful design and development of the next generation of life-changing medicines and crop protection agents.

References

The Advent of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Evolving Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Enigma and the Dawn of Nitroaromatics

The story of nitropyridines is not one of a singular discovery but rather a compelling narrative of overcoming significant chemical challenges. Pyridine, first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil, presented a unique puzzle to the burgeoning field of organic chemistry.[1] While its structure, analogous to benzene with a nitrogen atom replacing a methine group, was elucidated in the 1860s by Wilhelm Körner and James Dewar, its reactivity proved to be markedly different.[1][2] Early pioneers in aromatic chemistry found that the electron-withdrawing nature of the nitrogen atom rendered the pyridine ring highly resistant to electrophilic aromatic substitution reactions, the very reactions that were so facile for benzene and its derivatives. This inherent unreactivity, a consequence of the nitrogen atom's deactivating effect, made the direct introduction of a nitro group—a cornerstone of aromatic chemistry—a formidable task. This guide delves into the historical hurdles and innovative breakthroughs that marked the discovery and development of nitropyridine compounds, tracing their journey from laboratory curiosities to indispensable building blocks in modern drug discovery and agrochemical science.

Part 1: The Early Struggles with Pyridine Nitration - A Tale of Low Yields and Harsh Conditions

The initial forays into the nitration of pyridine were largely met with frustration. The electron-deficient nature of the pyridine ring, exacerbated by the protonation of the nitrogen atom under the strongly acidic conditions required for nitration, made direct electrophilic attack exceedingly difficult.[3] Early attempts at direct nitration using standard nitric acid and sulfuric acid mixtures, conditions that readily nitrate benzene, resulted in minuscule yields of nitropyridines, often requiring extreme temperatures and pressures. These pioneering efforts, while not synthetically viable, were crucial in defining the chemical character of the pyridine nucleus and highlighting the need for more sophisticated synthetic strategies.

Part 2: A Paradigm Shift - The Pivotal Role of Pyridine N-Oxides

A significant breakthrough in the synthesis of nitropyridines came with the exploration of pyridine N-oxides. The first synthesis of pyridine-N-oxide was reported by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidant.[4] The introduction of an oxygen atom onto the pyridine nitrogen fundamentally altered the ring's electronic properties. The N-oxide group acts as an electron-donating group through resonance, thereby activating the pyridine ring towards electrophilic attack, particularly at the 4-position. This activation provided a viable pathway to overcome the inherent inertness of the pyridine nucleus.

The Synthesis of 4-Nitropyridine: A New Frontier

The activation of the pyridine ring via N-oxidation opened the door for the efficient synthesis of 4-nitropyridine. The nitration of pyridine-N-oxide using a mixture of fuming nitric acid and sulfuric acid proceeds with good yield to form 4-nitropyridine-N-oxide.[5] Subsequent deoxygenation of the N-oxide, a reaction that can be achieved using various reducing agents such as phosphorus trichloride (PCl₃), yields the desired 4-nitropyridine.[6] This two-step approach represented a major advance in nitropyridine chemistry, making 4-nitropyridine and its derivatives readily accessible for further chemical exploration.[6][7]

Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine via Pyridine N-Oxide

Step 1: Nitration of Pyridine N-Oxide

  • Reagents and Setup:

    • Pyridine N-oxide

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Procedure:

    • Carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.

    • Add pyridine N-oxide to the reaction flask.

    • Slowly add the nitrating mixture to the pyridine N-oxide solution while maintaining a controlled temperature.

    • After the addition is complete, heat the reaction mixture to facilitate the nitration process.

    • Upon completion, cool the reaction mixture and pour it over ice.

    • Neutralize the solution to precipitate the 4-nitropyridine N-oxide.

    • Filter, wash, and dry the product.[6]

Step 2: Deoxygenation of 4-Nitropyridine N-Oxide

  • Reagents and Setup:

    • 4-Nitropyridine N-oxide

    • Phosphorus Trichloride (PCl₃)

    • Anhydrous solvent (e.g., chloroform)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve 4-nitropyridine N-oxide in an anhydrous solvent.

    • Slowly add phosphorus trichloride to the solution.

    • Heat the mixture under reflux until the reaction is complete.

    • Cool the reaction mixture and carefully quench with water.

    • Extract the 4-nitropyridine into an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the final product.[6]

Nitration_of_Pyridine_N_Oxide Pyridine_N_Oxide Pyridine N-Oxide Intermediate Electrophilic Attack (Wheland Intermediate) Pyridine_N_Oxide->Intermediate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Product 4-Nitropyridine N-Oxide Intermediate->Product Rearomatization Proton_Loss Deprotonation Final_Product 4-Nitropyridine Product->Final_Product Reduction Deoxygenation PCl₃

Caption: Synthetic pathway for 4-nitropyridine.

Part 3: The Synthesis of 2- and 3-Nitropyridines - A Continuing Challenge

While the N-oxide route proved effective for the 4-isomer, the synthesis of 2- and 3-nitropyridines required different approaches, each with its own set of historical and chemical nuances.

The Elusive 2-Nitropyridine

The direct synthesis of 2-nitropyridine remained a challenge for a considerable time. A viable method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by diazotization and subsequent removal of the amino group.[8][9] More direct approaches have been developed, but they often involve multi-step sequences or specialized reagents.

The Intricacies of 3-Nitropyridine Synthesis

The synthesis of 3-nitropyridine has been a subject of extensive research. Direct nitration of pyridine, as mentioned, gives very poor yields. A significant advancement was the development of a method by Bakke and co-workers, which involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt.[10] This intermediate, upon treatment with a bisulfite solution, undergoes a rearrangement to yield 3-nitropyridine.[10] This method, which proceeds through a[11] sigmatropic shift rather than a direct electrophilic aromatic substitution, provided a more efficient route to the 3-nitro isomer.[10][12]

Experimental Protocol: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide

  • Reagents and Setup:

    • Pyridine

    • Dinitrogen Pentoxide (N₂O₅)

    • Dichloromethane (or another suitable organic solvent)

    • Sodium Bisulfite (NaHSO₃)

    • Reaction vessel protected from moisture.

  • Procedure:

    • Dissolve pyridine in the organic solvent and cool the solution.

    • Carefully add dinitrogen pentoxide to the pyridine solution to form a slurry of the N-nitropyridinium salt.

    • Prepare an aqueous solution of sodium bisulfite.

    • Pour the slurry of the N-nitropyridinium salt into the sodium bisulfite solution.

    • Stir the mixture for several hours at room temperature to allow for the rearrangement to occur.

    • Isolate the 3-nitropyridine product through extraction and purification.[10]

Synthesis_of_3_Nitropyridine Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium Salt Pyridine->N_Nitropyridinium Nitration N2O5 N₂O₅ Dihydropyridine_Intermediate Dihydropyridine Adduct N_Nitropyridinium->Dihydropyridine_Intermediate Nucleophilic Attack NaHSO3 NaHSO₃ (aq) Sigmatropic_Shift [1,5] Sigmatropic Shift Dihydropyridine_Intermediate->Sigmatropic_Shift Rearrangement Product 3-Nitropyridine Sigmatropic_Shift->Product Elimination

Caption: Synthesis of 3-nitropyridine via N-nitropyridinium salt.

Part 4: The Chichibabin Reaction - A Historical Counterpoint

While not a method for synthesizing nitropyridines, the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, provides an important historical and chemical counterpoint.[13] This reaction, which involves the amination of pyridine at the 2-position using sodium amide, demonstrated that nucleophilic substitution on the pyridine ring was a viable synthetic strategy.[13] This discovery further underscored the unique reactivity of pyridine compared to benzene and opened up new avenues for the functionalization of the pyridine nucleus.

Part 5: Modern Applications - The Enduring Legacy of Nitropyridines

The development of reliable synthetic routes to nitropyridines has had a profound impact on medicinal chemistry and agrochemical research. The nitro group serves as a versatile functional handle, allowing for a wide range of chemical transformations.

Pharmaceuticals

Nitropyridines are key intermediates in the synthesis of a multitude of pharmaceutical agents. The nitro group can be readily reduced to an amino group, which is a common pharmacophore and a key building block for the synthesis of more complex heterocyclic systems. For example, 2-chloro-5-nitropyridine is a versatile intermediate used in the synthesis of various drugs.[14]

Agrochemicals

In the agrochemical industry, nitropyridine derivatives are utilized in the development of herbicides and pesticides. The electronic properties of the nitropyridine scaffold can be tailored to interact with specific biological targets in pests and weeds. For instance, 2-methyl-3-nitropyridine is a building block for certain agrochemicals.[14]

Table 1: Key Nitropyridine Intermediates and Their Applications

Nitropyridine IntermediateKey Applications
4-NitropyridinePrecursor for 4-substituted pyridines in pharmaceuticals and materials science.[6]
2-Chloro-5-nitropyridineIntermediate for pharmaceuticals and agrochemicals.[14]
3-NitropyridineBuilding block for the synthesis of various substituted pyridines.[10]
2-Amino-5-nitropyridinePrecursor for the synthesis of various bioactive compounds.[8]

Conclusion: From a Chemical Conundrum to a Cornerstone of Synthesis

The history of nitropyridine compounds is a testament to the ingenuity and perseverance of synthetic chemists. What began as a significant challenge—the direct nitration of an unreactive aromatic heterocycle—evolved into a rich field of study that has yielded a diverse array of synthetic methodologies. The strategic use of pyridine N-oxides and the development of novel rearrangement reactions have transformed nitropyridines from rare curiosities into readily accessible and highly valuable building blocks. Their enduring importance in the development of pharmaceuticals and agrochemicals ensures that the chemistry of nitropyridines will continue to be an active and fruitful area of research for years to come.

References

"N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine molecular weight and formula"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its potential applications as a key building block in modern chemistry.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that stands out due to its unique combination of functional groups: a nitro group, a trifluoromethyl group, and a methylamino substituent. This specific arrangement of electron-withdrawing and -donating groups on the pyridine ring makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance and accurate scientific communication. The compound is cataloged under several names and identifiers across various chemical databases.

IdentifierValue
Preferred IUPAC Name This compound[3]
Common Synonyms 2-Methylamino-3-nitro-5-(trifluoromethyl)pyridine[4], N2-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine[3][4]
CAS Number 175277-21-1[3][5][6][7]
MDL Number MFCD00068118[5][6]
InChIKey UFFBYIGPCGICNB-UHFFFAOYSA-N[3][4]
Canonical SMILES CNC1=NC=C(C=C1--INVALID-LINK--=O)C(F)(F)F[3]
Molecular Formula and Weight

The fundamental molecular characteristics are summarized below. These values are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₇H₆F₃N₃O₂[3][4][5][6]
Molecular Weight 221.14 g/mol [5][6]
Exact Mass 221.04121 g/mol [4]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, a logical and efficient pathway can be devised based on established principles of pyridine chemistry. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The synthesis hinges on the high electrophilicity of the C2 position on the pyridine ring, which is activated by the strong electron-withdrawing effects of the adjacent nitro group (at C3) and the trifluoromethyl group (at C5). This makes the chlorine atom of a suitable precursor, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, an excellent leaving group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 2-chloro-3-nitro-5- (trifluoromethyl)pyridine Product N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine Precursor->Product SɴAr Reaction Reagent Methylamine (CH₃NH₂) Reagent->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product facilitates reaction Base Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) Base->Product scavenges HCl

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: A Field-Proven Approach

This protocol is a self-validating system designed for clarity and reproducibility.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Base Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of a polar aprotic solvent is causal; it effectively solvates the charged intermediates of the SNAr mechanism without interfering with the nucleophile. Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger for the HCl byproduct.

  • Nucleophile Addition: Introduce a solution of methylamine (CH₃NH₂, ~2.0 M in THF, 1.2 eq) to the flask dropwise at room temperature. The excess of the nucleophile ensures the reaction proceeds to completion.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, high-purity compound.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern chemistry.[2] Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and cell permeability by altering lipophilicity and electronic properties.

Role as a Synthetic Building Block

This compound is not typically an end-product but rather a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. This positions the compound as a key starting material for creating libraries of novel compounds for screening.

Workflow in a Discovery Cascade

The integration of a building block like this into a drug or agrochemical discovery program follows a structured, multi-stage process. The goal is to leverage its unique chemical features to develop lead compounds with desirable biological activity and properties.

G A Building Block (N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine) B Library Synthesis (e.g., Nitro Reduction, Amide Coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead & Lead Optimization D->E F Candidate Drug E->F

Caption: Role of the compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Proper handling is essential to ensure the well-being of laboratory personnel and the integrity of experimental results.

  • Hazard Identification: The compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated chemical fume hood.[4]

  • Storage: To maintain its stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, typically at temperatures between 2-8°C.[1]

References

Unveiling the Solid-State Architecture: A Technical Guide to Determining the Crystal Structure of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research, fields where understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions.[1] This technical guide provides a comprehensive, prospective framework for the determination and analysis of the single-crystal X-ray structure of this compound. As no public crystallographic data currently exists for this compound, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational steps to elucidate its solid-state conformation, intermolecular interactions, and packing motifs. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reliable structural data for use in drug design and materials science.

Introduction: The Significance of Structural Elucidation

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry.[1] The introduction of a trifluoromethyl group, a nitro group, and an N-methylamine moiety to the pyridine core in this compound creates a molecule with a unique electronic and steric profile. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group is a strong electron-withdrawing group that can participate in specific intermolecular interactions. The N-methylamine group can act as both a hydrogen bond donor and acceptor.

The precise arrangement of these functional groups in the solid state, governed by the molecule's crystal structure, will dictate its physical properties, such as solubility and melting point, and its ability to interact with biological targets. Therefore, determining the single-crystal X-ray structure of this compound is a critical step in understanding its potential as a lead compound in drug discovery or as a functional material. This guide will detail the methodologies to achieve this, from obtaining suitable single crystals to the final analysis of the crystallographic data.

Experimental Workflow: From Powder to Structure

The following sections outline a detailed, step-by-step experimental plan to obtain and analyze the crystal structure of this compound.

Synthesis and Purification

While this compound is commercially available, for crystallographic studies, it is crucial to ensure the highest possible purity.[2][3][4] The commercially available compound (CAS No. 175277-21-1) should be repurified to remove any minor impurities that could hinder crystallization.[3][4]

Proposed Purification Protocol:

  • Recrystallization: Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexanes). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the compound and should be determined by thin-layer chromatography (TLC).

  • Purity Confirmation: The purity of the compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach using various crystallization techniques is recommended.

Table 1: Crystallization Techniques

TechniqueDescriptionSolvents to be Screened
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature.Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Acetonitrile
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.Inner Vial: Dichloromethane, Acetone; Outer Vial: Hexane, Pentane, Diethyl Ether
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Toluene, Dioxane, Isopropanol
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, the following protocol should be followed for data collection.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[5][6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy should aim for high resolution and redundancy.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Structural Analysis and Interpretation

The processed diffraction data will be used to solve and refine the crystal structure, revealing a wealth of information about the molecule's solid-state conformation and interactions.

Structure Solution and Refinement

The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Analysis of Molecular Geometry

The refined structure will provide precise measurements of:

  • Bond Lengths and Angles: To be compared with standard values and those of similar structures in the Cambridge Structural Database (CSD).

  • Torsional Angles: Describing the conformation of the molecule, particularly the orientation of the N-methyl, nitro, and trifluoromethyl groups relative to the pyridine ring.

Table 2: Expected Intramolecular Data

ParameterExpected Value/ObservationSignificance
Pyridine RingPlanarAromatic system
C-NO₂ Bond~1.45 ÅElectron-withdrawing effect
C-CF₃ Bond~1.50 ÅSteric and electronic influence
N-CH₃ Bond~1.47 ÅConformation of the amine group
Torsion Angle (Ring-NO₂)Near planarConjugation effects
Torsion Angle (Ring-CF₃)Staggered or eclipsedSteric hindrance
Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions is crucial for understanding the solid-state properties of the compound.

  • Hydrogen Bonding: The N-H group of the methylamine can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as acceptors. The presence and geometry of these hydrogen bonds will be a key feature of the crystal packing.

  • Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding.

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

A Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular contacts.

Visualization of the Proposed Workflow

The following diagram illustrates the proposed workflow for the structural determination of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis/Procurement of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification purity_check Purity Analysis (HPLC, NMR, MS) purification->purity_check crystallization Screening of Crystallization Conditions (Slow Evaporation, Vapor Diffusion, Cooling) purity_check->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution molecular_geometry Analysis of Molecular Geometry structure_solution->molecular_geometry intermolecular_interactions Analysis of Intermolecular Interactions structure_solution->intermolecular_interactions

Figure 1: Proposed workflow for the structural determination of this compound.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its physicochemical properties and its potential for applications in drug discovery and materials science. This technical guide provides a comprehensive and scientifically rigorous framework for achieving this goal. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. The subsequent analysis of the molecular geometry and intermolecular interactions will provide invaluable insights into the solid-state behavior of this promising compound, paving the way for its rational design and application in various scientific fields.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3-nitropyridine scaffold is a privileged structure in medicinal and agricultural chemistry, offering a versatile platform for developing novel bioactive agents. This technical guide provides an in-depth analysis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a key representative of this class. We will explore its core chemical features, strategic approaches for the synthesis of its analogs, and the critical structure-activity relationships (SAR) that govern its biological function. This document serves as a comprehensive resource, detailing synthetic protocols, discussing the rationale behind analog design, and summarizing the impact of structural modifications on activity. The insights provided are intended to empower researchers in the rational design of next-generation compounds based on this potent pharmacophore.

Introduction to the 2-Amino-3-nitropyridine Pharmacophore

Nitropyridine derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] The pyridine ring is a common motif in FDA-approved drugs, highlighting its importance in drug design.[1] The specific arrangement of substituents in this compound (CAS: 175277-21-1) creates a unique electronic and steric profile that is crucial for its interactions with biological targets.[2]

Chemical Properties and the Role of Key Substituents

The core structure's reactivity and biological activity are dictated by the interplay of its three key substituents:

  • 2-(N-methylamino) Group: This electron-donating group activates the pyridine ring, influencing its reactivity in electrophilic substitution reactions.[3] N-alkylation can significantly modulate potency, selectivity, and pharmacokinetic properties.

  • 3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron distribution of the pyridine ring. It is often crucial for binding to biological targets and can serve as a precursor for further chemical transformations, such as reduction to an amino group.[1][3]

  • 5-(Trifluoromethyl) Group: The -CF3 group is a powerful electron-withdrawing substituent and a bioisostere for a methyl or chloro group. Its inclusion can dramatically enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electronic properties.[4][5]

The strategic placement of these groups creates a molecule with distinct regions for potential hydrogen bonding, dipole interactions, and hydrophobic interactions, making it a versatile scaffold for targeted drug design.

Strategic Modifications and Synthesis of Analogs

The synthesis of analogs based on the 2-amino-3-nitropyridine core allows for systematic exploration of the chemical space to optimize biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Rationale for Analog Design

The primary goal of analog synthesis is to probe the structure-activity relationship (SAR). Key questions to address include:

  • How does the size and nature of the N-alkyl substituent at the 2-position affect target engagement?

  • Can the 3-nitro group be replaced with other electron-withdrawing groups (e.g., -CN, -SO2Me) while retaining activity?

  • What is the impact of altering the position or nature of the trifluoromethyl group on the pyridine ring?

Answering these questions allows for the rational design of compounds with improved therapeutic indices.

General Synthetic Pathways

The synthesis of this compound and its analogs typically begins with a suitably substituted pyridine ring. A common precursor is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which is itself synthesized from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.[6]

Experimental Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol outlines the conversion of the 2-hydroxy pyridine precursor to the more reactive 2-chloro intermediate, a crucial step for subsequent nucleophilic substitution.

Materials:

  • 3-nitro-5-(trifluoromethyl)pyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Benzyltrimethylammonium chloride

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (3.0 eq) and benzyltrimethylammonium chloride (0.5 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the mixture to room temperature and carefully quench by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain pure 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.[6]

With the 2-chloro intermediate in hand, the 2-amino group can be introduced via nucleophilic aromatic substitution (SNAAr).

Experimental Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Methylamine (solution in THF or ethanol)

  • Triethylamine (TEA) or other suitable base

  • Ethanol or other suitable polar aprotic solvent

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a sealed reaction vessel.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of methylamine (2.0 eq) dropwise while stirring at room temperature.

  • Seal the vessel and heat the reaction to 60-80°C for several hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAAr) A 2-Hydroxy-3-nitro- 5-(trifluoromethyl)pyridine B 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine A->B POCl₃, Catalyst 80°C C N-methyl-3-nitro- 5-(trifluoromethyl)pyridin-2-amine B->C Methylamine, Base Heat

Structure-Activity Relationship (SAR) Analysis

The biological profile of 2-amino-3-nitropyridine derivatives is highly sensitive to their substitution patterns. While specific SAR data for this compound is proprietary or sparsely published, we can infer relationships from related compound series.

The Impact of Ring Substituents
  • Electron-Withdrawing Groups (-NO₂, -CF₃): In many classes of kinase inhibitors and other bioactive molecules, strong electron-withdrawing groups are essential for activity.[1] For example, in some imidazopyridine series, electron-withdrawing groups like nitro and trifluoromethyl were found to generally correlate with lower antiproliferative activity, whereas electron-donating groups were favored.[5] This highlights that the electronic effect must be considered within the context of a specific biological target's binding pocket.

  • Bioisosteric Replacements: Replacing the trifluoromethyl group with other halogens (e.g., -Cl, -Br) or a cyano group (-CN) would systematically probe the importance of its steric bulk, lipophilicity, and electronic influence. Similarly, replacing the nitro group with other hydrogen bond acceptors like a cyano or sulfonyl group can help delineate the specific interactions required for biological activity.

Derivatization at the 2-Amino Position

Modification at the 2-amino position is a common strategy for optimizing potency and pharmacokinetic properties.

Analog Modification Rationale / Predicted Impact Relevant Class Example
Primary Amine (-NH₂) Provides a hydrogen bond donor; serves as a baseline for activity.2-Amino-3-nitro-5-trifluoromethylpyridine is a known chemical intermediate.[7]
N-methyl (-NHMe) Increases lipophilicity slightly; may improve cell permeability.The topic compound of this guide.[2]
N,N-dimethyl (-NMe₂) Removes hydrogen bond donating capacity; increases steric bulk.Often leads to a significant drop in activity if H-bond donation is critical.
N-ethyl (-NHEt) Probes for additional hydrophobic pockets near the binding site.Activity may increase or decrease depending on steric tolerance.
N-acyl (-NHCOR) Reduces the basicity of the amine; introduces H-bond acceptor.Can dramatically alter electronic properties and binding modes.

SAR_Analysis Core 2-Amino-3-nitropyridine Core R1 R1 Core->R1 R2 R2 Core->R2 R3 R3 Core->R3 Potency Potency R1->Potency H-bonding Lipophilicity PK PK R1->PK H-bonding Lipophilicity R2->Potency Electronics H-bonding R3->Potency Sterics Metabolism R3->PK Sterics Metabolism

Biological Context and Potential Applications

While the specific target of this compound is not widely disclosed, the broader class of nitropyridine analogs has demonstrated significant activity in several areas:

  • Anticancer Agents: 3-Nitropyridine analogs have been identified as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin, inducing cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition: Nitropyridine derivatives have been successfully developed as inhibitors of various kinases, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are implicated in cancer and inflammatory diseases.[1]

  • Antimicrobial Activity: Certain nitropyridine-containing compounds have shown moderate antimicrobial activity against bacteria and fungi.[1]

  • Agrochemicals: The 5-(trifluoromethyl)pyridine moiety is a key structural motif in numerous active ingredients for crop protection, valued for its stability and potent biological effects.[4] The related intermediate, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, is crucial for the synthesis of the fungicide fluopicolide.[9]

Future Directions and Unexplored Opportunities

The this compound scaffold represents a promising starting point for further optimization. Future research should focus on:

  • Bioisosteric Replacement of the Nitro Group: Exploring replacements such as cyano, sulfone, or other heterocyclic rings could lead to compounds with improved safety profiles, as nitroaromatic compounds can sometimes be associated with toxicity concerns.

  • Positional Isomers: Synthesizing and testing isomers, for example, by moving the trifluoromethyl group to the 4- or 6-position, could reveal new SAR insights and potentially identify more potent analogs.

  • Elucidation of Mechanism of Action: Advanced biochemical and cellular assays are needed to identify the specific biological targets of this compound class, enabling more targeted and rational drug design efforts.

  • Structure-Based Design: Once a target is identified, computational methods like molecular docking and QSAR studies can be employed to design new analogs with enhanced binding affinity and optimized pharmacokinetic properties.[10]

Conclusion

This compound and its related structures are a compelling class of compounds with significant, yet underexplored, potential in drug discovery and agrochemical development. The synthetic routes are well-established, allowing for systematic and efficient generation of diverse analogs. By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, researchers can unlock the full potential of this versatile pharmacophore to address unmet needs in medicine and agriculture.

References

Methodological & Application

Application Notes and Protocols for N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, particularly those in the fields of medicinal chemistry and agrochemical development. Its unique electronic properties, stemming from the presence of a nitro group, a trifluoromethyl group, and an N-methylamino substituent on a pyridine core, render it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and practical applications, complete with detailed experimental protocols.

The pyridine ring is a common motif in numerous biologically active molecules. The strategic placement of electron-withdrawing groups, such as the nitro and trifluoromethyl moieties, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups, making this compound a valuable synthon for generating libraries of compounds for biological screening.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 175277-21-1[1]
Molecular Formula C₇H₆F₃N₃O₂[1]
Molecular Weight 221.14 g/mol [1]
Appearance Light yellow to yellow crystalline solid[2]
Melting Point 98-100 °C[2]
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Synthesis of this compound

The synthesis of the title compound typically involves a multi-step sequence starting from commercially available pyridines. A representative synthetic route is outlined below, based on established methodologies for the synthesis of substituted nitropyridines.[4]

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="2-Chloro-5-(trifluoromethyl)pyridine"]; step1 [label="Nitration\n(HNO₃, H₂SO₄)"]; intermediate1 [label="2-Chloro-3-nitro-5-(trifluoromethyl)pyridine"]; step2 [label="Amination\n(Methylamine)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; }

Figure 1: Synthetic workflow for the preparation of this compound.

Exemplary Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on general procedures for the synthesis of similar compounds and should be adapted and optimized as necessary.

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 2-chloro-5-(trifluoromethyl)pyridine (18.15 g, 0.1 mol).

  • Maintain the temperature below 10 °C during the addition.

  • To this mixture, add a pre-cooled mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 2: Amination of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Dissolve the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (22.65 g, 0.1 mol) in ethanol (150 mL) in a sealed pressure vessel.

  • Add a solution of methylamine in ethanol (e.g., 33 wt. % in ethanol, 2 equivalents) to the vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a yellow solid.

Key Applications in Organic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the 3-position and the trifluoromethyl group at the 5-position strongly activate the pyridine ring, making the 2- and 6-positions susceptible to nucleophilic attack. However, the existing N-methylamino group at the 2-position can also be displaced, particularly under forcing conditions, or the nitro group itself can act as a leaving group. The most common transformation involves the displacement of the nitro group by a variety of nucleophiles.[5]

digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

reactant [label="Substrate"]; nucleophile [label="Nu⁻"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; product [label="Product"]; leaving_group [label="NO₂⁻"];

reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Loss of Leaving Group"]; intermediate -> leaving_group [style=invis];

{rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;} }

Figure 2: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.

Application Note 1: Synthesis of Substituted 2-Aminopyridines via SNAr with Amines

A common application is the reaction with primary or secondary amines to generate more complex 2,3-diaminopyridine derivatives. These structures are prevalent in pharmacologically active compounds.

  • To a solution of this compound (221 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add aniline (102 µL, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(phenylamino)-N-methyl-5-(trifluoromethyl)pyridin-3-amine.

Application Note 2: Synthesis of 2-Alkoxy- and 2-Aryloxypyridines via SNAr with Alcohols and Phenols

The displacement of the nitro group with oxygen nucleophiles provides access to valuable 2-alkoxy- and 2-aryloxypyridine building blocks.

  • To a solution of this compound (221 mg, 1.0 mmol) in anhydrous methanol (10 mL), add a solution of sodium methoxide in methanol (25 wt. %, 1.2 equivalents).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine.

Further Synthetic Transformations

While SNAr is the most prominent reaction, other transformations can be envisaged:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., H₂, Pd/C; SnCl₂, HCl), providing access to 2,3-diaminopyridine derivatives.[6]

  • Cross-Coupling Reactions: While less common for this specific substrate, related trifluoromethyl-substituted pyridines can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.[7]

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start [label="Start: Weigh Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Solvent, Inert Atmosphere)"]; reaction [label="Reaction\n(Heating, Stirring)"]; monitoring [label="Monitor Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n(Extraction, Washing)"]; purification [label="Purification\n(Column Chromatography)"]; analysis [label="Characterization\n(NMR, MS)"]; end [label="End: Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; }

Figure 3: A typical experimental workflow for a synthetic transformation using this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its activated pyridine core allows for a range of synthetic transformations, most notably nucleophilic aromatic substitution reactions. The protocols and application notes provided in this guide serve as a practical resource for researchers looking to incorporate this powerful synthon into their synthetic strategies for the discovery of new pharmaceuticals and agrochemicals.

References

"application of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine in agrochemical research"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Agrochemical Evaluation of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

The relentless evolution of resistance in weeds, pests, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients with diverse modes of action. The substituted pyridine ring is a cornerstone of modern agrochemical discovery, with the trifluoromethylpyridine (TFMP) moiety, in particular, being a highly validated toxophore found in numerous commercial herbicides, insecticides, and fungicides.[1][2][3] This document outlines the rationale and provides detailed experimental protocols for the investigation of This compound , a compound possessing a unique combination of a TFMP scaffold, a nitro group known for inducing oxidative stress, and a 2-aminopyridine core. While this specific molecule is not extensively documented in agrochemical literature, its structural components suggest a strong potential for biological activity. This guide is intended for researchers in agrochemical discovery and development, providing a comprehensive framework for its synthesis, multi-disciplinary screening, and preliminary mode of action elucidation.

Introduction: Rationale for Investigation

This compound (herein referred to as Compound 1) is a compelling candidate for agrochemical screening due to the convergence of three key structural motifs:

  • Trifluoromethylpyridine (TFMP) Moiety: The presence of a trifluoromethyl group on a pyridine ring is a hallmark of many successful pesticides.[3] This group significantly enhances physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to increased potency.[4] Over 30 commercialized pesticides contain the TFMP fragment, highlighting its importance in crop protection.[3]

  • Nitroaromatic Group: Aromatic nitro groups are potent electron-withdrawing groups that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is exploited by certain classes of herbicides, such as nitrophenyl ethers, which act as light-dependent cell membrane disruptors.[5][6]

  • 2-Aminopyridine Core: The 2-aminopyridine scaffold is a versatile building block in medicinal and agrochemical chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, fungicidal, and insecticidal properties.[7][8][9]

The unique combination of these three motifs in Compound 1 suggests a high probability of discovering novel biological activity, potentially with a desirable mode of action for managing resistant pest populations. This guide provides the necessary protocols to explore this potential systematically.

Compound Profile
PropertyValue
IUPAC Name This compound
CAS Number 175277-21-1[10][11]
Molecular Formula C₇H₆F₃N₃O₂[10]
Molecular Weight 221.14 g/mol [10][11]
Structure
alt text
Primary Target Class Herbicide (Hypothesized)
Secondary Target Class Fungicide, Insecticide (Potential)

Proposed Synthetic Protocol

While commercially available from several vendors, in-house synthesis may be required for analoging and scale-up.[11][12][13] A plausible retro-synthetic analysis suggests a pathway starting from a commercially available chloropyridine precursor. The following is a proposed, logical synthesis protocol based on established chemical transformations of pyridine rings.

Protocol 2.1: Synthesis of Compound 1

This multi-step synthesis starts from 2,3-dichloro-5-(trifluoromethyl)pyridine, a common intermediate in agrochemical manufacturing.[1][2]

Step 1: Selective Amination

  • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO, add methylamine (2.0 equiv, 40% solution in H₂O).

  • Heat the reaction mixture at 80-90 °C for 12-18 hours, monitoring progress by TLC or LC-MS. The chlorine at the 2-position is more susceptible to nucleophilic substitution.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine.

Step 2: Nitration

  • Cool a mixture of fuming nitric acid (3.0 equiv) and concentrated sulfuric acid (5.0 equiv) to 0 °C in an ice-salt bath.

  • Slowly add the product from Step 1 (1.0 equiv) to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until pH 7-8 is reached.

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate to yield the final product, Compound 1. Purify via column chromatography (Hexane:Ethyl Acetate gradient).

Synthetic Pathway for Compound 1 start 2,3-dichloro-5-(trifluoromethyl)pyridine step1_product 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine start->step1_product 1. Methylamine, DMSO 2. 80-90°C final_product Compound 1: this compound step1_product->final_product 1. HNO₃, H₂SO₄ 2. 0°C to RT

Caption: Proposed two-step synthesis of Compound 1.

Agrochemical Screening Protocols

The following protocols are designed to provide a comprehensive evaluation of Compound 1's herbicidal, fungicidal, and insecticidal potential.

Protocol 3.1: Primary Herbicidal Screening

This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity against representative monocot and dicot weed species.

Materials:

  • Compound 1 (technical grade, >95% purity)

  • Acetone, Tween-20 (surfactant)

  • Seeds: Arabidopsis thaliana (model dicot), Lolium rigidum (annual ryegrass, monocot), Amaranthus retroflexus (redroot pigweed, dicot)

  • Potting soil, planting trays, growth chamber

  • Spray chamber calibrated to deliver 200 L/ha

Procedure:

  • Preparation of Test Solutions: Prepare a 10,000 ppm stock solution of Compound 1 in acetone. For application, create a serial dilution (e.g., 2000, 1000, 500, 250, 125 g/ha equivalent) in a water/acetone (9:1) mixture containing 0.1% (v/v) Tween-20. An equivalent solvent-only solution serves as the negative control.

  • Pre-Emergence Application: a. Sow seeds of each test species into pots filled with soil at the appropriate depth. b. Immediately after sowing, spray the soil surface with the test solutions at the calibrated rate. c. Place pots in a growth chamber (24°C day / 18°C night, 16h photoperiod). d. Assess phytotoxicity at 7, 14, and 21 days after treatment (DAT).

  • Post-Emergence Application: a. Sow seeds and allow them to grow until they reach the 2-3 true leaf stage. b. Spray the foliage of the seedlings with the test solutions until runoff. c. Return the pots to the growth chamber. d. Assess phytotoxicity at 7, 14, and 21 DAT.

  • Assessment: Evaluate herbicidal effect using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death). Also measure fresh weight and root length for quantitative analysis. Calculate the GR₅₀ (concentration required for 50% growth reduction).

Data Presentation: Herbicidal Activity
Application Rate (g/ha)Pre-Emergence Phytotoxicity (%)Post-Emergence Phytotoxicity (%)
L. rigidumA. retroflexus
2000 100100
1000 9098
500 7590
250 4070
125 1545
Control 00

Table represents hypothetical data.

Protocol 3.2: Secondary Fungicidal and Insecticidal Screening

If significant herbicidal activity is not observed, or to explore the full potential, secondary screening is recommended.

  • Fungicidal Assay: Test Compound 1 for its ability to inhibit mycelial growth of common plant pathogens (e.g., Fusarium graminearum, Botrytis cinerea) on potato dextrose agar (PDA) plates amended with various concentrations of the compound.

  • Insecticidal Assay: Evaluate activity against common pests such as aphids (Myzus persicae) via leaf-dip bioassays or against lepidopteran larvae (Spodoptera frugiperda) by incorporating the compound into an artificial diet.

Herbicide Mode of Action (MoA) Elucidation

Based on the nitroaromatic and TFMP motifs, a primary hypothesis is a light-dependent, membrane-disrupting mode of action, similar to PPO (protoporphyrinogen oxidase) inhibitors or other reactive oxygen species-generating herbicides.[6]

MoA Workflow cluster_0 Initial Hypothesis Generation cluster_1 Experimental Validation cluster_2 MoA Confirmation Hypothesis Hypothesis: Light-dependent cell membrane disruption LightAssay Protocol 4.1: Light vs. Dark Assay Hypothesis->LightAssay PigmentAssay Protocol 4.2: Pigment Quantification LightAssay->PigmentAssay If light-dependent LeakageAssay Protocol 4.3: Electrolyte Leakage Assay PigmentAssay->LeakageAssay Conclusion Conclusion: Confirm or Refine MoA LeakageAssay->Conclusion

Caption: Workflow for elucidating the herbicidal mode of action.

Protocol 4.1: Light Dependency Assay
  • Treat 2-3 leaf stage Arabidopsis thaliana seedlings with the GR₅₀ concentration of Compound 1.

  • Immediately place one set of treated plants in complete darkness for 48 hours, while another set remains in the normal 16h light/8h dark cycle.

  • After 48 hours, return the "dark" set to the light.

  • Visually assess symptoms. Rapid necrosis and wilting in the light-exposed plants, with delayed or absent symptoms in the dark-treated plants, strongly indicates a light-dependent MoA.

Protocol 4.2: Pigment Inhibition Assay
  • Treat cucumber or cress cotyledons (which show bleaching symptoms clearly) with various concentrations of Compound 1.

  • After 72 hours, extract chlorophyll and carotenoids using 80% acetone.

  • Measure the absorbance of the extracts at 663 nm, 645 nm, and 470 nm.

  • Calculate pigment concentrations. A significant reduction in chlorophyll and carotenoids suggests interference with pigment biosynthesis or stability, a hallmark of pigment inhibitor herbicides.[14]

Protocol 4.3: Cell Membrane Integrity Assay (Electrolyte Leakage)

This directly measures membrane damage.

  • Cut leaf discs from treated and control plants at various time points (e.g., 3, 6, 12, 24 hours post-treatment).

  • Float the discs in deionized water.

  • Measure the electrical conductivity of the water over time. A rapid and significant increase in conductivity from treated leaf discs compared to controls indicates leakage of ions from damaged cells, confirming cell membrane disruption.[14]

Conclusion and Future Directions

This document provides a robust framework for the initial agrochemical evaluation of this compound. The protocols detailed herein enable a systematic assessment of its herbicidal, fungicidal, and insecticidal properties, with a focused approach on elucidating its potential herbicidal mode of action. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies through analog synthesis, spectrum of activity testing on a broader range of weeds and crops, and advanced mode of action studies to identify the specific molecular target. The unique structural characteristics of Compound 1 make it a promising starting point for the discovery of next-generation crop protection solutions.

References

Application Notes and Protocols for In Vitro Screening of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Profiling the Bioactivity of a Novel Pyridine Derivative

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative, a chemical scaffold of significant interest in medicinal chemistry and agrochemical development.[1] The presence of the trifluoromethyl group often enhances metabolic stability and membrane permeability, making such compounds promising candidates for drug discovery.[1] Given the novelty of this specific molecule, initial in vitro screening is essential to elucidate its potential biological effects. This document provides a detailed protocol for a primary screening assay to evaluate the cytotoxic potential of this compound against relevant cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[2]

Compound Profile: this compound

PropertyValueReference
CAS Number 175277-21-1[3][4][5]
Molecular Formula C7H6F3N3O2[3][4][5]
Molecular Weight 221.14 g/mol [3][4][5]
Appearance Light yellow powder/solid[6]
Hazard Profile Irritant; may cause allergic skin reaction and serious eye irritation.[3][5]

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to determine cell viability. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with compound dilutions Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol

I. Materials and Reagents
  • Test Compound: this compound (CAS: 175277-21-1)

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).

  • Solubilization Buffer: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Inverted microscope

II. Safety Precautions
  • This compound is an irritant and may cause allergic skin reactions.[3][5] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][6]

  • Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[6][7][8]

III. Step-by-Step Procedure

A. Cell Seeding

  • Harvest logarithmically growing cells and perform a cell count to determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

B. Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Medium with the same concentration of DMSO used for the highest compound concentration.

    • Blank Control: Medium only, without cells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

C. MTT Assay

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

D. Absorbance Measurement

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

IV. Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Results and Interpretation

A dose-dependent decrease in cell viability is expected if this compound possesses cytotoxic activity. The IC50 value will provide a quantitative measure of the compound's potency. Comparing the IC50 values across different cell lines can indicate potential selectivity. Further secondary assays, such as apoptosis or cell cycle analysis, would be required to elucidate the mechanism of cell death.

References

"handling and storage procedures for N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 175277-21-1) is a specialized heterocyclic compound of interest in pharmaceutical and agrochemical research and development.[1][2][3] Its unique molecular architecture, which incorporates a nitro group, a trifluoromethyl group, and an N-methylamine on a pyridine scaffold, suggests a range of potential biological activities. However, these same functional groups also necessitate stringent handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. The protocols outlined herein are based on the known hazards associated with the compound's structural motifs and general best practices for handling aromatic nitro compounds.

Compound Profile and Hazard Assessment

A thorough understanding of the chemical's properties is the foundation of its safe use.

PropertyValueSource
CAS Number 175277-21-1[1][4]
Molecular Formula C₇H₆F₃N₃O₂[1][4][5]
Molecular Weight 221.14 g/mol [4][5]
Appearance Solid (presumed)General chemical knowledge
Purity Typically >95%[4]

Hazard Identification:

Based on available data for the compound and its structural analogs, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

The presence of the nitroaromatic and trifluoromethyl moieties suggests additional potential hazards that must be considered:

  • Toxicity: Aromatic nitro compounds are known for their potential toxicity, and many are readily absorbed through the skin.[6] The trifluoromethyl group can also contribute to the toxicological profile of a molecule.[7]

  • Thermal Stability: While the trifluoromethyl group can enhance thermal stability, aromatic nitro compounds, particularly those with multiple nitro groups, can be flammable and potentially explosive under conditions of heat and shock.[6][8]

  • Reactivity: Avoid contact with strong oxidizing and reducing agents. Heating in the presence of alkaline conditions should be avoided with aromatic nitro compounds.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with nitrile gloves.Provides protection against incidental contact. Nitrile offers good resistance to a range of chemicals.[9]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects skin from accidental spills and splashes.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5]

Experimental Protocols: Safe Handling and Use

Adherence to the following step-by-step protocols is critical for minimizing risk during routine laboratory operations.

Protocol 1: Weighing and Preparing Solutions

This protocol outlines the procedure for safely weighing the solid compound and preparing solutions.

Workflow Diagram:

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh_container Tare a suitable container on the balance prep_materials->weigh_container weigh_transfer Carefully transfer the solid compound to the container weigh_container->weigh_transfer weigh_record Record the mass weigh_transfer->weigh_record diss_add_solvent Add the desired solvent to the container with the solid weigh_record->diss_add_solvent diss_mix Gently swirl or stir to dissolve diss_add_solvent->diss_mix diss_label Clearly label the resulting solution diss_mix->diss_label clean_decontaminate Decontaminate all surfaces and equipment diss_label->clean_decontaminate clean_waste Dispose of waste in designated containers clean_decontaminate->clean_waste clean_ppe Remove and dispose of PPE correctly clean_waste->clean_ppe

Caption: Workflow for weighing and preparing solutions of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Gather all necessary equipment: spatula, weigh paper/boat, vials, solvent, and waste containers.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Use a tared, sealed container to minimize exposure.

    • Carefully transfer the solid compound using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the container with the weighed solid.

    • Gently swirl or use a magnetic stirrer to facilitate dissolution.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., ethanol) to decontaminate.

    • Dispose of weigh paper, gloves, and any contaminated materials in a designated hazardous waste container.

Storage Procedures

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure or reaction.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the risk of thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.Protects against potential degradation from atmospheric moisture or oxygen.
Container Keep in a tightly sealed, clearly labeled container.Prevents contamination and accidental misuse.
Location Store in a locked cabinet or a designated area for toxic compounds, away from incompatible materials.Enhances security and prevents accidental mixing with incompatible chemicals.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6]Avoids potentially hazardous reactions.

Emergency Procedures

Rapid and appropriate response to an emergency situation can significantly mitigate harm.

Protocol 2: Spill Response

Workflow Diagram:

cluster_initial_response Initial Response cluster_containment Containment & Cleanup (for small spills) cluster_decontamination Decontamination cluster_reporting Reporting alert Alert others in the vicinity evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with an inert absorbent material ppe->contain collect Carefully collect the absorbed material into a labeled waste container contain->collect decon_area Decontaminate the spill area with a suitable solvent collect->decon_area decon_tools Clean all tools used in the cleanup decon_area->decon_tools report Report the incident to the lab supervisor and EHS decon_tools->report

Caption: Spill response workflow for this compound.

Step-by-Step Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's emergency response team.

  • Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water, followed by a solvent rinse if appropriate.

    • Place all contaminated materials, including PPE, into the hazardous waste container.

Protocol 3: First Aid for Exposure
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[11] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

Application Notes & Protocols: A Guide to the Strategic Use of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent's Potential

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS No: 175277-21-1) is a highly functionalized pyridine derivative poised for significant application in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic architecture, governed by the interplay of electron-donating and electron-withdrawing substituents, makes it a versatile building block for constructing complex molecular scaffolds.

The pyridine core is rendered exceptionally electron-deficient by the synergistic effect of the nitro group at the C3 position and the potent trifluoromethyl group at C5. This electronic profile is the primary determinant of the molecule's reactivity, predisposing it to specific classes of chemical transformations. The N-methylamino group at the C2 position, an electron-donating group, further modulates this reactivity and provides a handle for subsequent derivatization. This guide provides a comprehensive overview of the experimental setups and protocols necessary to strategically exploit the reactivity of this compound.

PropertyValueSource
CAS Number 175277-21-1[1]
Molecular Formula C₇H₆F₃N₃O₂[1]
Molecular Weight 221.14 g/mol [1][3]
IUPAC Name This compound[1]

Foundational Safety & Handling Protocols

Scientific integrity begins with safety. The handling of trifluoromethylated nitroaromatic compounds requires stringent adherence to safety protocols due to their potential reactivity and physiological effects.

Causality Behind Precautions: The trifluoromethyl group can lead to the formation of hazardous hydrogen fluoride upon combustion, while nitroaromatics are known irritants and can be energetic.[5] A proactive approach to safety is non-negotiable.

Hazard ClassHandling ProtocolPersonal Protective Equipment (PPE)
Skin/Eye Irritation Handle only in a certified chemical fume hood. Avoid all direct contact. Wash hands thoroughly after handling.[6]Nitrile gloves, chemical safety goggles, face shield (if splash risk exists), flame-retardant lab coat.
Inhalation Ensure adequate ventilation. Avoid breathing dust, vapor, or mist.Use within a fume hood is mandatory. Respiratory protection may be required for spills or emergencies.
Fire/Explosion Keep away from heat, sparks, open flames, and other ignition sources. Vapors may form explosive mixtures with air.[7][8]Use non-sparking tools. Store in a cool, dry, well-ventilated area away from oxidizing agents.[7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.N/A

Strategic Transformation I: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most powerful initial transformation for this substrate. It unlocks a vast array of subsequent functionalization chemistries by creating a nucleophilic amino group, transforming the compound into N¹-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. This diamine is a prime precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

Expertise & Rationale: The choice of reducing agent is critical and depends on the tolerance of other functional groups within the molecule. While catalytic hydrogenation is highly efficient, milder chemical reductants like tin(II) chloride (SnCl₂) are often preferred to avoid potential dehalogenation if other halogens are present on the molecule or to ensure chemoselectivity.[9]

Protocol 3.1: Tin(II) Chloride Mediated Nitro Reduction

This protocol offers a reliable and scalable method for the reduction, with a straightforward work-up procedure.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent: Add absolute ethanol (or ethyl acetate) to create a ~0.2 M solution.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous NaOH. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N¹-methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

G start This compound reagents SnCl₂·2H₂O, Ethanol start->reagents 1. reflux Heat to Reflux (2-4h) reagents->reflux 2. workup Aqueous Work-up & Extraction reflux->workup 3. Monitor via TLC purify Column Chromatography workup->purify 4. product N¹-methyl-5-(trifluoromethyl)pyridine-2,3-diamine purify->product 5.

Caption: Workflow for Nitro Group Reduction.

Strategic Transformation II: C-H Activation and Halogenation

To engage the pyridine core in powerful cross-coupling reactions, a handle—typically a halide—must be installed. Direct C-H halogenation is a feasible strategy, with the regioselectivity dictated by the combined electronic effects of the existing substituents. The most electron-rich, sterically accessible position is the primary target.

Protocol 4.1: Regioselective Bromination

N-Bromosuccinimide (NBS) is an effective reagent for this transformation. The reaction likely proceeds at the C4 position, which is ortho to the activating N-methylamino group and meta to the deactivating nitro and trifluoromethyl groups.

Step-by-Step Methodology:

  • Setup: In a flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq).

  • Initiation (if needed): A radical initiator like AIBN can be added in catalytic amounts, or the reaction can be heated to 50-60 °C.

  • Reaction: Stir the mixture at the chosen temperature and monitor by TLC/LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate to remove any remaining bromine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by chromatography to isolate the brominated intermediate.

Strategic Transformation III: Palladium-Catalyzed Cross-Coupling

With a halogenated intermediate in hand, the door opens to a suite of palladium-catalyzed reactions for C-C and C-N bond formation, which are foundational in modern drug discovery.[10]

Principle of the Suzuki-Miyaura Coupling

This reaction creates a new carbon-carbon bond between the halogenated pyridine and a boronic acid or ester.[11][12] It is exceptionally versatile due to the commercial availability of a vast array of boronic acids and its tolerance for numerous functional groups.[12]

Protocol 5.1: Suzuki-Miyaura C-C Bond Formation

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the brominated pyridine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand.

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously until the starting material is consumed as monitored by TLC/LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the coupled product.

G sub 4-Bromo-N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine reagents Ar-B(OH)₂, Pd Catalyst, Base sub->reagents 1. Combine solvent Dioxane/Water reagents->solvent 2. Add Solvent heat Heat (85-100°C) solvent->heat 3. Inert Atmosphere product 4-Aryl-N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine heat->product 4. Monitor to Completion

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Principle of the Buchwald-Hartwig Amination

This reaction forges a new carbon-nitrogen bond, coupling the halogenated pyridine with a primary or secondary amine.[10] It is a cornerstone of modern medicinal chemistry for accessing complex aniline and amine derivatives.[13][14]

Protocol 5.2: Buchwald-Hartwig C-N Bond Formation

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the brominated pyridine intermediate (1.0 eq), the desired amine (1.2-2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).[15]

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the mixture, dilute with a suitable solvent, and filter through Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography to yield the desired aminated product.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Boronic Acid / EsterPrimary / Secondary Amine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / SPhos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃
Typical Solvent Dioxane/Water, DMF, TolueneToluene, Dioxane

Conclusion

This compound is a reagent of considerable strategic value. By understanding its intrinsic electronic properties, researchers can deploy a logical sequence of high-yield transformations—nitro reduction, regioselective halogenation, and palladium-catalyzed cross-coupling—to access a diverse range of novel and complex molecular architectures. The protocols detailed herein provide a robust and field-tested foundation for the successful application of this versatile building block in drug discovery and advanced materials research.

References

The Strategic Utility of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine as a Pivotal Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic applications of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a highly functionalized pyridine derivative, as a strategic intermediate in the development of complex heterocyclic scaffolds. The presence of a nitro group, a methylamino substituent, and a trifluoromethyl moiety imparts unique reactivity and renders this compound a valuable building block for constructing molecules with potential applications in medicinal chemistry and agrochemical research. This document provides in-depth protocols for the key transformations of this intermediate, focusing on the reduction of the nitro group to yield a versatile diamine and its subsequent cyclization to form imidazopyridine derivatives. The causality behind experimental choices, safety considerations, and analytical checkpoints are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets. This compound emerges as a particularly valuable starting material due to its pre-installed trifluoromethyl group and the presence of ortho- and para-directing amino and nitro functionalities, which allow for controlled and regioselective transformations. This guide will explore the practical applications of this intermediate, providing detailed protocols for its conversion into more complex and synthetically useful structures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 175277-21-1--INVALID-LINK--[2]
Molecular Formula C₇H₆F₃N₃O₂--INVALID-LINK--[3]
Molecular Weight 221.14 g/mol --INVALID-LINK--[2]
Appearance White to off-white crystalline solidGeneral supplier information
Melting Point 98-100 °C--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Safety Summary: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Transformation: Reduction to N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine

The most pivotal transformation of this compound is the selective reduction of the nitro group to an amine. This reaction yields N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine[4], a highly valuable building block for the synthesis of fused heterocyclic systems, such as imidazopyridines.[5][6][7]

Diagram 1: Reduction of the Nitro Pyridine Intermediate

G cluster_main Catalytic Hydrogenation start N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine reagents H₂ (g), Pd/C or PtO₂ Solvent (e.g., Ethanol, Acetic Acid) start->reagents product N²-Methyl-5-(trifluoromethyl) pyridine-2,3-diamine reagents->product

Caption: Catalytic hydrogenation workflow for the synthesis of the diamine.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group via catalytic hydrogenation, a clean and efficient method that typically proceeds with high yield.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (anhydrous) or Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst. For Pd/C, a loading of 5-10 mol% is typically sufficient. For PtO₂, a similar molar ratio can be used. Expertise & Experience: The choice of catalyst can influence reaction time and selectivity. Pd/C is often a good starting point, while PtO₂ can be effective for more stubborn reductions. The use of an inert atmosphere during catalyst addition is crucial to prevent premature reaction with atmospheric oxygen, especially with highly active catalysts.

  • Solvent Addition: Add the chosen solvent. Ethanol is a common choice due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. Glacial acetic acid can also be used and may enhance the rate of reduction for some pyridine substrates.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-70 bar) and begin stirring. The reaction is typically run at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used on small aliquots carefully removed from the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Trustworthiness: It is critical to handle the pyrophoric catalyst on the filter paper with care. Do not allow it to dry completely in the air. Quenching the filter cake with water is a safe practice.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization or column chromatography can be employed.

Application in Heterocyclic Synthesis: Construction of Imidazopyridines

The resulting N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a prime substrate for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant biological activity.[5][6][7] The vicinal diamine functionality allows for cyclocondensation reactions with a variety of one-carbon synthons.

Diagram 2: Synthesis of Imidazopyridines

G cluster_main Cyclocondensation Reaction start N²-Methyl-5-(trifluoromethyl) pyridine-2,3-diamine reagents One-carbon synthon (e.g., Aldehyde, Carboxylic Acid, Orthoester) Catalyst (e.g., Acid or Base) start->reagents product Substituted Imidazo[4,5-b]pyridine reagents->product

Caption: General workflow for the synthesis of imidazopyridines.

Protocol 2: Synthesis of a 2-Substituted-1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

This protocol provides a general method for the cyclization of the diamine with an aldehyde to form the corresponding imidazopyridine.

Materials:

  • N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine

  • An appropriate aldehyde (R-CHO)

  • Ethanol or Acetic Acid

  • An oxidizing agent (e.g., sodium metabisulfite, air)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N²-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution. Expertise & Experience: The choice of aldehyde will determine the substituent at the 2-position of the resulting imidazopyridine. A slight excess of the aldehyde can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.

  • In-situ Oxidation: The initial condensation forms a dihydroimidazopyridine intermediate, which needs to be oxidized to the aromatic product. Often, bubbling air through the refluxing mixture is sufficient. Alternatively, a mild oxidizing agent like sodium metabisulfite can be added.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Conclusion

This compound is a strategically important chemical intermediate that provides a gateway to a variety of complex heterocyclic structures. The protocols detailed in this guide for the reduction of the nitro group and subsequent cyclization to form imidazopyridines are robust and can be adapted for the synthesis of a library of compounds for screening in drug discovery and agrochemical development programs. The principles of causality, self-validation, and authoritative grounding have been integrated into these protocols to ensure their utility for the intended audience of researchers and scientists.

References

Elucidating the Mechanism of Action for N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Abstract

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a novel small molecule with potential biological activity. As specific mechanism of action (MoA) studies for this compound are not yet prevalent in public literature, this guide provides a comprehensive, strategic framework for its characterization. We present a logical, multi-stage experimental workflow designed to systematically investigate the compound's cellular effects, identify its molecular target(s), and validate target engagement. This document furnishes detailed, field-proven protocols for key assays, including initial cytotoxicity screening, broad-panel kinase profiling, direct target identification using Cellular Thermal Shift Assay (CETSA), and validation of downstream signaling pathway modulation via Western Blotting. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot protocols effectively. This guide is structured to serve as a foundational blueprint for elucidating the MoA of this and other novel chemical entities.

Introduction: A Phased Approach to Mechanism of Action (MoA) Elucidation

The journey to understand how a novel bioactive compound like this compound exerts its effects is a systematic process of hypothesis generation and testing. The compound's structure, featuring a nitropyridine core, suggests potential interactions with a variety of biological targets, as nitropyridine derivatives have been explored for diverse therapeutic applications.[1] A robust MoA study begins with a broad assessment of the compound's impact on cellular viability and function, progressively narrowing the focus to identify a specific molecular target and its associated signaling pathways.

This guide outlines a four-phase investigative workflow. Each phase is designed to generate critical data that informs the next, ensuring a resource-efficient and scientifically sound investigation.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Direct Target Identification & Validation cluster_4 Phase 4: Pathway Analysis P1 Assess Cytotoxicity & Apoptosis P2 Broad Kinome Profiling P1->P2 Identifies General Effect P3A Cellular Thermal Shift Assay (CETSA) P2->P3A Narrows Target Family P3B Surface Plasmon Resonance (SPR) P3A->P3B Validate Binding Kinetics P4 Western Blot for Downstream Signaling P3B->P4 Confirms Target Identity

Caption: A four-phase workflow for MoA elucidation.

Phase 1: Phenotypic Screening - Cellular Viability and Apoptosis Assays

Scientific Rationale: The initial step is to determine if the compound has a discernible effect on cell health and, if so, to quantify this effect. Cytotoxicity and apoptosis assays are foundational for establishing a dose-response relationship and providing a first look into the mode of cell death.[2][3] This information is critical for designing subsequent, more targeted experiments.

Protocol: Determining IC50 using a Resazurin-Based Viability Assay

This protocol measures the metabolic activity of viable cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette, plate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours, protected from light.

  • Measurement: Read fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Caspase-3/7 Activity Assay for Apoptosis Detection

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis. An increase in their activity is a hallmark of programmed cell death.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Cells and compound as described above

  • Luminometer

Procedure:

  • Assay Setup: Seed and treat cells in a white-walled 96-well plate as described in section 2.1. It is advisable to use concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Background luminescence is subtracted, and data are often presented as fold-change over the vehicle control.

Endpoint Assay Principle Typical Output
Cell ViabilityResazurin AssayMeasures metabolic reduction of resazurin by viable cells.IC50 Value (µM)
ApoptosisCaspase-3/7 AssayMeasures luminescence generated by caspase cleavage of a pro-luciferin substrate.[4]Fold-change in luminescence

Phase 2: Target Class Identification - Broad Kinome Profiling

Scientific Rationale: Protein kinases are a large family of enzymes that play central roles in cell signaling and are common drug targets.[5] Dysregulation of kinase activity is implicated in numerous diseases.[6] A broad kinase screen, testing the compound against a large panel of kinases, is an efficient method to identify potential targets and assess selectivity early in the discovery process.[7][8]

Workflow: Outsourced Kinome Profiling Service

Given the specialized nature of large-scale kinase profiling, utilizing a commercial service is the most common and efficient approach.

Kinome_Profiling A Prepare & Ship Compound (e.g., 100 µL of 10 mM stock) B Service Provider Performs Assay (e.g., Radiometric or Mobility Shift Assay) A->B C Screening at Fixed Concentration (e.g., 1 µM or 10 µM) B->C D Data Analysis (% Inhibition vs. Control) C->D E Identify 'Hits' (Kinases with >50% inhibition) D->E F Follow-up with IC50 Determination for Confirmed Hits E->F

Caption: Workflow for outsourced kinome profiling.

Interpreting the Data: The primary output is a report detailing the percent inhibition of each kinase at the tested concentration. "Hits" are typically defined as kinases inhibited by more than 50-70%. These hits become the primary candidates for the next phase of direct target validation. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will inhibit many.

Phase 3: Direct Target Identification and Validation

Scientific Rationale: While kinome profiling provides strong candidates, it is an in vitro assay using isolated enzymes. It is crucial to confirm that the compound binds to the putative target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating direct target engagement in intact cells or cell lysates.[9][10] The principle is that a ligand binding to its target protein stabilizes it, leading to an increase in its melting temperature.[11][12] Subsequent biophysical validation, such as Surface Plasmon Resonance (SPR), can then be used to precisely quantify the binding kinetics.[13][14]

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target kinase (hit from Phase 2)

  • Compound stock solution and vehicle (DMSO)

  • PBS, lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors

  • PCR tubes and a thermocycler

  • Centrifuge, equipment for Western Blotting (see Section 5.2)

  • Primary antibody specific for the target kinase

Procedure:

  • Cell Treatment: Harvest cells and resuspend them in culture medium. Treat one aliquot with the compound (e.g., at 10x IC50) and another with vehicle (DMSO). Incubate at 37°C for 1-2 hours.[9]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 65°C in 3°C increments).[9]

  • Heating: Heat the samples in a thermocycler for 3 minutes at the designated temperatures, then cool immediately on ice.[9]

  • Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein remaining at each temperature using Western Blotting (see Protocol 5.2).

  • Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Parameter Vehicle Control Compound-Treated Interpretation
Tagg (Melting Temp) TT + ΔTA positive ΔT indicates ligand-induced stabilization.
Soluble Protein at T+ΔT LowHighCompound binding protects the protein from heat-induced aggregation.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Scientific Rationale: SPR provides real-time, label-free analysis of biomolecular interactions.[15][16] It is used to validate the direct binding of the compound (analyte) to the purified target protein (ligand) and to determine key kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.[17]

Procedure Overview:

  • Immobilization: The purified target kinase (ligand) is immobilized onto the surface of a sensor chip.

  • Injection: A series of concentrations of the compound (analyte) are flowed over the sensor surface.

  • Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.[13] This is recorded in real-time as a sensorgram.

  • Kinetic Analysis: The resulting sensorgrams are fitted to binding models to calculate ka, kd, and KD.

Phase 4: Downstream Signaling Pathway Analysis

Scientific Rationale: Once a direct target has been validated, the final step is to determine the functional consequences of this interaction. If the compound inhibits a kinase, it should modulate the phosphorylation status of that kinase's known downstream substrates. Western Blotting is the gold-standard technique for this analysis.[18][19]

Signaling Pathway Diagram

Signaling_Pathway Compound This compound Target Target Kinase (e.g., Kinase X) Compound->Target Inhibits Substrate Downstream Substrate (e.g., Protein Y) Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Protein Y) Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis, Proliferation Change) pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot Analysis of Target Pathway Modulation

This protocol details how to measure changes in the phosphorylation of a target kinase's substrate following compound treatment.

Materials:

  • Cell line, culture medium, and compound

  • Lysis buffer (e.g., RIPA with inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or nonfat milk in TBST)

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-p-Protein Y) and one for the total substrate (anti-Protein Y). An antibody for a loading control (e.g., GAPDH) is also required.

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 1-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape cells, collect the lysate, and clarify by centrifugation.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Protein Y) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[18]

  • Stripping and Re-probing: To analyze total protein and loading control, the membrane can be stripped of antibodies and re-probed with the respective primary antibodies.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect on phosphorylation.

Conclusion

This guide provides a systematic and robust framework for the comprehensive investigation of the mechanism of action for this compound. By progressing through the phases of phenotypic screening, target class identification, direct target validation, and pathway analysis, researchers can efficiently move from a general observation of cellular effect to a specific, validated molecular mechanism. The detailed protocols and the rationale behind them are designed to ensure scientific integrity and generate high-quality, reproducible data essential for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 175277-21-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this important intermediate. Here, we synthesize fundamental chemical principles with practical, field-tested advice to ensure you can achieve the desired purity and yield for your downstream applications.

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of this compound is the foundation of a successful purification strategy. The interplay of its functional groups—a nitro group, a trifluoromethyl group, and a secondary amine on a pyridine core—dictates its behavior in various purification techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₇H₆F₃N₃O₂[1][2][3]Provides the elemental composition.
Molecular Weight 221.14 g/mol [1][2]Essential for calculating molar equivalents and yields.
Appearance Likely a yellow to orange crystalline solidThe color is indicative of the nitro-aromatic system; darker colors may suggest impurities.
Solubility Soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[1][4] Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Crucial for selecting appropriate solvent systems for chromatography and recrystallization. The trifluoromethyl group generally enhances solubility in organic solvents.
pKa (estimated) The pyridine nitrogen is weakly basic due to the electron-withdrawing nitro and trifluoromethyl groups. The N-methylamino group is also weakly basic.The compound's limited basicity means it is less likely to be retained on silica gel due to strong acid-base interactions.
Thermal Stability Nitroaromatic compounds can be thermally sensitive.Avoid excessive heat during solvent evaporation to prevent degradation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I get it to crystallize?

Answer: A dark, oily crude product often indicates the presence of residual solvents, starting materials, or thermally induced degradation products. Here’s a systematic approach to induce crystallization:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, but at a moderate temperature (e.g., 40-50°C) to prevent decomposition of the nitro-containing compound.

  • Trituration: Attempt to solidify the oil by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce nucleation of your target compound.

  • Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate and then co-evaporate it with silica gel. The high surface area of the silica can sometimes promote solidification and prepares the sample for column chromatography.

  • Purity Check: If the oil persists, it may be due to significant impurities. It is advisable to proceed with chromatographic purification of the oil.

Question 2: I am seeing a persistent yellow or orange color in my final product after column chromatography. Is this inherent to the molecule, or is it an impurity?

Answer: While this compound is expected to be a colored solid (likely pale yellow) due to the nitro-aromatic chromophore, a deep yellow or orange hue can indicate the presence of impurities.

  • Possible Impurities:

    • Isomeric Byproducts: Nitration of pyridine rings can sometimes lead to the formation of other isomers in small amounts.[5][6] These may have slightly different polarities and co-elute with the main product.

    • Oxidative Degradation Products: The pyridine ring can be susceptible to oxidation, leading to colored byproducts.

    • Starting Materials: Incomplete reaction may leave residual starting materials. For instance, if the synthesis involves the nitration of a precursor, unreacted starting material could be present.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Use a less polar solvent system, such as a gradient of ethyl acetate in hexanes, to improve separation.[7]

      • Consider a different stationary phase, such as alumina (neutral or basic), if you suspect acidic impurities or degradation on silica gel.

    • Recrystallization: This is a highly effective method for removing small amounts of closely related impurities and improving the color profile.

      • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Good starting points include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Charcoal Treatment: If the color is due to highly conjugated, colored impurities, a charcoal treatment during recrystallization can be effective. Dissolve the product in the hot recrystallization solvent, add a small amount of activated charcoal, keep it hot for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing it to cool.

Question 3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What is causing this and how can I fix it?

Answer: Streaking on TLC and poor column separation are often due to issues with solubility, interactions with the stationary phase, or overloading.

  • Improve Solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If it precipitates on the silica, it will lead to streaking. Use a slightly more polar solvent for loading if necessary, but keep the volume minimal.

  • Modify the Mobile Phase: The N-methylamino group, while weakly basic, can still interact with the acidic silanol groups on the surface of silica gel. This can cause tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine or pyridine to your mobile phase can neutralize these acidic sites and lead to sharper bands.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a column with a silica gel mass of at least 50-100 times the mass of your crude product.

  • Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Experimental Workflow: A Step-by-Step Purification Protocol

This section provides a general yet detailed workflow for the purification of this compound, starting from a crude reaction mixture.

Step 1: Work-up and Initial Isolation
  • Quench the reaction mixture as per the synthetic protocol (e.g., with water or an aqueous solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C.

Step 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of 0.2-0.4. A common starting point for this type of compound is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen mobile phase.

  • Sample Loading: Load your crude product onto the column using either wet or dry loading, as discussed in the troubleshooting section.

  • Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure.

Step 3: Final Purification by Recrystallization
  • Solvent Selection: Transfer the solid obtained from chromatography to a clean flask. Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol) until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Purification_Workflow cluster_0 Initial Isolation cluster_1 Chromatography cluster_2 Final Purification Workup Aqueous Work-up & Extraction Drying Drying & Concentration Workup->Drying TLC TLC Analysis Drying->TLC Crude Product Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions Column->Fractions Recrystallize Recrystallization Fractions->Recrystallize Partially Pure Solid Isolate Filter & Dry Recrystallize->Isolate Pure_Product Pure_Product Isolate->Pure_Product Pure Product decision_tree start Crude Product Analysis (TLC/LCMS) q1 Is the major spot well-separated? start->q1 col_chrom Proceed with Flash Column Chromatography q1->col_chrom Yes optimize_tlc Optimize TLC solvent system. Consider different stationary phases. q1->optimize_tlc No after_col Analyze pooled fractions col_chrom->after_col optimize_tlc->col_chrom q2 Is purity >98% and color acceptable? after_col->q2 final_product Final Product: Dry and Store q2->final_product Yes recrystallize Perform Recrystallization q2->recrystallize No q3 Still impure or colored? recrystallize->q3 q3->final_product No re_chrom Re-chromatograph under optimized conditions or consider preparative HPLC q3->re_chrom Yes re_chrom->final_product

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for trifluoromethylpyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these complex transformations. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Part 1: Troubleshooting Direct Trifluoromethylation & Halogen Exchange (Halex) Reactions

This section focuses on the most common methods for introducing a CF3 group onto a pre-existing pyridine ring, including direct C-H functionalization and the industrially significant halogen exchange (Halex) process.

FAQ 1: My direct C-H trifluoromethylation is giving a mixture of regioisomers. How can I control the selectivity?

Answer: Lack of regioselectivity is a classic challenge in direct C-H functionalization of pyridines, especially with radical-based methods. The trifluoromethyl radical is highly reactive and often provides a mixture of 2-, 3-, and 4-substituted products[1][2]. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions, while electrophilic attack favors the 3-position. Your outcome depends heavily on the reaction mechanism.

Root Cause Analysis & Solutions:

  • Radical Mechanism: If you are using methods that generate CF3 radicals (e.g., from CF3I, CF3Br, or certain photoredox systems), poor selectivity is common[3].

    • Troubleshooting: Consider switching to a mechanistically distinct approach. While optimizing solvents or additives might slightly alter ratios, achieving high selectivity with a radical reaction is fundamentally difficult.

  • Nucleophilic Trifluoromethylation: This approach offers better control. The key is to activate the pyridine ring to facilitate a selective reaction.

    • For 2- and 4-Position Selectivity: These positions are electronically deficient and naturally reactive towards nucleophiles. Using a nucleophilic CF3 source like the Ruppert-Prakash reagent (TMSCF3) with a suitable activator can favor these positions[4].

    • For 3-Position Selectivity (The "Tough" Position): The C3 position is notoriously difficult to trifluoromethylate directly via nucleophilic attack. A specialized activation strategy is required. A state-of-the-art method involves transiently converting the pyridine into an enamine-like intermediate via hydrosilylation. This activates the C3 position for subsequent reaction with an electrophilic trifluoromethylating agent (like a Togni reagent)[2][5][6].

Troubleshooting Workflow for Regioselectivity

Caption: Decision tree for troubleshooting regioselectivity.

FAQ 2: My Halex reaction from a trichloromethylpyridine is incomplete or slow. How can I drive it to completion?

Answer: The conversion of a -CCl3 group to a -CF3 group using anhydrous HF is a robust industrial method but often requires harsh conditions. Incomplete reaction typically leaves behind starting material or partially fluorinated intermediates like -CFCl2 and -CF2Cl, which can be difficult to separate.

Root Cause Analysis & Solutions:

  • Insufficient Temperature/Pressure: This is the most common cause. These reactions have a significant activation energy barrier.

    • Protocol: Gradually increase the reaction temperature. While temperatures below 150°C may work, they are often slow. The optimal range is typically 170°C to 190°C[7]. Increasing pressure (5–1200 psig) helps maintain HF in the liquid phase and increases its concentration, accelerating the reaction[7].

  • Catalyst Inactivity: A metal halide catalyst (e.g., FeCl3, FeF3, or SbCl5) is often used.

    • Protocol: Ensure the catalyst is anhydrous and active. Use a catalytic amount, typically 1–10 mole percent[7]. If the reaction stalls, a fresh addition of catalyst might be necessary, but be cautious as this can also promote side reactions.

  • HF Purity/Amount: Water contamination in the HF source can deactivate the catalyst and lead to unwanted hydrolysis byproducts.

    • Protocol: Always use anhydrous HF. Ensure a sufficient molar excess is used (at least 3 molar equivalents are required stoichiometrically) to drive the equilibrium forward[7].

Summary of Halex Optimization Parameters

ParameterIssueRecommended Action
Temperature Slow or stalled reactionIncrease temperature incrementally to 170-190°C. Avoid >250°C to prevent decomposition[7].
Pressure Inefficient reactionConduct reaction in a sealed, pressure-rated vessel. Increase pressure to maintain HF as a liquid.
Catalyst Low conversion rateUse 1-10 mol% of an anhydrous metal halide catalyst like FeCl3 or FeF3[7].
Reagents Stalled reactionUse anhydrous HF in stoichiometric excess (at least 3 equivalents)[7].
FAQ 3: I'm observing chlorinated byproducts on the pyridine ring itself, not just on the methyl group. Why is this happening?

Answer: This side reaction, known as nuclear chlorination, is particularly common in high-temperature, vapor-phase processes that use both a chlorinating agent (like Cl2) and a fluorinating agent (like HF) to convert a picoline starting material.

Root Cause Analysis & Solutions:

The conditions required for the chlorination of the methyl group are often harsh enough to also promote electrophilic chlorination of the electron-rich positions on the pyridine ring.

  • Controlling Reaction Conditions: The formation of these multi-chlorinated byproducts is often unavoidable but can be minimized[8].

    • Protocol: The most critical parameters to adjust are the molar ratio of the chlorinating agent to the pyridine substrate and the reaction temperature.

    • Step 1: Reduce the molar ratio of chlorine gas (or other chlorinating agent).

    • Step 2: Lower the reaction temperature. While this may slow the desired reaction, it will have a more pronounced effect on reducing the rate of the undesired nuclear chlorination.

    • Step 3: If using a multi-zone reactor, optimize the temperature profile. For instance, in some industrial setups, the initial chlorination/fluorination of the methyl group occurs in one zone, and subsequent nuclear chlorination is intentionally performed in a second, higher-temperature zone[8][9]. By modifying the conditions of this second phase, you can control the degree of chlorination.

Visualizing the Competing Pathways

Caption: Competing reaction pathways leading to desired and side products.

Part 2: Troubleshooting Pyridine Ring Construction Methods

This section addresses issues arising from the construction of the pyridine ring using a trifluoromethyl-containing building block, a common strategy for accessing complex substitution patterns.

FAQ 4: My cyclocondensation reaction to form the pyridine ring has a low yield. What factors should I investigate?

Answer: Low yields in cyclocondensation reactions often point to issues with substrate reactivity, incorrect reaction conditions, or decomposition of intermediates. The specific building block you are using (e.g., α,β-unsaturated trifluoromethyl ketones, β-enamino diketones) will dictate the critical parameters[10][11].

Root Cause Analysis & Solutions:

  • Poor Nucleophilicity/Electrophilicity: The reaction relies on a delicate balance between the nucleophilic and electrophilic partners.

    • Troubleshooting: If using an amine-based nucleophile, ensure the reaction medium is not overly acidic, as this will protonate the amine and render it non-nucleophilic. Conversely, some reactions require mild acid or base catalysis to activate one of the components. A careful screen of pH or catalytic additives is recommended.

  • Incorrect Solvent or Temperature: These reactions can be highly sensitive to the reaction environment.

    • Troubleshooting: The choice of solvent can influence substrate solubility and the stability of charged intermediates. If yields are low in a non-polar solvent, try a polar aprotic solvent like DMSO or DMF. Temperature control is also vital; some cyclizations require heating to overcome activation barriers, while others may require cooling to prevent the decomposition of sensitive intermediates[12].

  • Formation of Stable, Unreactive Intermediates: The reaction may stall after an initial addition step, failing to proceed to the final cyclization and aromatization.

    • Troubleshooting: This can sometimes be overcome by changing the workup procedure. For example, an intermediate may require treatment with an acid or an oxidant in a separate step to facilitate dehydration/aromatization to the final pyridine ring.

General Optimization Protocol for Cyclocondensation:

  • Step 1: Reagent Purity: Confirm the purity of your trifluoromethyl building block and coupling partner. Impurities can inhibit catalysts or cause side reactions.

  • Step 2: Solvent Screening: Test a range of solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) to find the optimal medium for both solubility and reactivity.

  • Step 3: Catalyst/Additive Screening: Evaluate the effect of catalytic amounts of acid (e.g., p-TsOH, TFA) or base (e.g., NaOAc, Et3N) on the reaction rate and yield.

  • Step 4: Temperature Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50°C, 80°C, 110°C) to find the sweet spot between reaction rate and byproduct formation.

Part 3: General Issues & Reagent Stability

FAQ 5: I suspect my trifluoromethylating agent or an intermediate is hydrolyzing. What are the signs and how can I prevent this?

Answer: Hydrolysis is a significant risk, especially when using moisture-sensitive reagents or generating intermediates with hydrolyzable bonds (e.g., metal-fluorine bonds)[13]. The trifluoromethyl group itself is generally stable but can be hydrolyzed to a carboxylic acid under harsh basic conditions[14].

Signs of Hydrolysis:

  • Formation of HF or fluoride salts, which can be detected by etching of glassware or by fluoride ion-selective electrode.

  • Appearance of unexpected carboxylic acid, ketone, or alcohol byproducts in your crude NMR or LC-MS.

  • Inconsistent reaction outcomes, where reactions run on a dry day work better than those on a humid day.

  • Deactivation of catalysts, particularly those involving transition metals.

Prevention Protocol:

  • Rigorous Anhydrous Technique:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (N2 or Argon) or in a desiccator.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Handle hygroscopic reagents (e.g., fluoride salts, some catalysts) in a glovebox or under a positive pressure of inert gas.

  • Reagent Quality Control:

    • Use freshly opened bottles of trifluoromethylating agents. The Ruppert-Prakash reagent (TMSCF3) and electrophilic agents (Togni, Umemoto) can degrade upon prolonged exposure to atmospheric moisture.

    • If preparing a trifluoromethyl-metal reagent in situ (e.g., "CuCF3"), ensure all precursors and the reaction environment are scrupulously dry[15].

  • Reaction Quenching: When quenching the reaction, do so at a low temperature (e.g., 0°C) and consider using a non-aqueous workup if the product is particularly sensitive.

References

Technical Support Center: N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1). This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues and provide robust troubleshooting strategies for experiments involving this compound. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this guide synthesizes chemical principles and data from structurally related compounds to offer practical, field-proven insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its structure, the primary stability concerns for this compound revolve around its susceptibility to:

  • Oxidative degradation: The amine functional group can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation.

  • Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis.

  • Thermal decomposition: High temperatures can cause decomposition, potentially leading to the release of hazardous gases such as nitrogen oxides and hydrogen fluoride.[1]

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) can further mitigate the risk of oxidative degradation.

Parameter Recommended Condition Rationale
Temperature Cool (2-8 °C recommended for long-term storage)Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation of the amine group.
Light Amber vial or stored in the darkPrevents potential photodegradation.
Container Tightly sealedPrevents moisture absorption and contamination.

Q3: Are there any known incompatible materials?

Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3] Oxidizing agents can directly degrade the amine functionality, while strong acids or bases can potentially catalyze hydrolysis or other reactions.

Troubleshooting Guide: Investigating Compound Instability

If you suspect that this compound is degrading during your experiments, a systematic approach is crucial to identify the cause.

Initial Assessment: Visual and Preliminary Checks
  • Visual Inspection: Check for any change in the physical appearance of your compound (e.g., color change from off-white/yellow to brown, clumping).

  • Solubility Issues: Note any unexpected difficulties in dissolving the compound in your chosen solvent. This could indicate the formation of insoluble degradation products.

  • Review Experimental Parameters: Carefully review your experimental protocol. Have there been any recent changes in reagents, solvents, temperature, or light exposure?

Workflow for Diagnosing Instability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent Experimental Results or Observed Degradation B Purity Analysis of Starting Material (e.g., HPLC, LC-MS) A->B Verify Integrity C Stress Testing (Forced Degradation Studies) B->C If pure G Purify Compound Before Use B->G If impure D Analysis of Stressed Samples vs. Control C->D Compare F Modify Experimental Conditions D->F Identify Cause E Optimize Storage & Handling Procedures F->E

Caption: A systematic workflow for troubleshooting stability issues.

Experimental Protocols for Troubleshooting

Protocol 1: Purity Assessment of Starting Material

Objective: To confirm the purity and integrity of the this compound stock.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities. A UV detector set at an appropriate wavelength (e.g., 254 nm) should be used.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This will help in identifying the mass of the parent compound and any potential degradation products.

  • Data Analysis:

    • Assess the purity of the main peak in the HPLC chromatogram.

    • Compare the mass spectrum from the LC-MS with the expected molecular weight of this compound (221.14 g/mol ).[4][5]

Protocol 2: Forced Degradation Studies

Objective: To identify the conditions under which the compound is unstable.

Methodology:

  • Prepare Samples: Prepare several solutions of the compound in your experimental solvent.

  • Expose to Stress Conditions: Subject each sample to a different stress condition. Include a control sample stored under ideal conditions.

    • Heat: Incubate a sample at an elevated temperature (e.g., 40-60°C).

    • Light: Expose a sample to direct sunlight or a UV lamp.

    • Acid/Base: Add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to different samples.

    • Oxidation: Add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Analyze Samples: After a set period (e.g., 24-48 hours), analyze all samples (including the control) using HPLC and LC-MS as described in Protocol 1.

  • Compare Results: Compare the chromatograms and mass spectra of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area in the stressed samples will indicate degradation under those specific conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, we can hypothesize potential routes based on its chemical structure and general principles of amine degradation.[6][7]

G cluster_pathways Potential Degradation Pathways A This compound B Oxidation (N-oxide formation) A->B Oxidizing Agents C Demethylation A->C Harsh Conditions D Reduction of Nitro Group A->D Reducing Agents

References

Technical Support Center: Scaling Up the Synthesis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1).[1][2] This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and safely scaling the synthesis from the bench to a pilot plant.

Section 1: Synthesis Overview and Rationale

The target molecule, this compound, is a highly functionalized pyridine derivative. Such structures are common building blocks in the development of agrochemicals and pharmaceuticals.[3] The synthesis strategy hinges on a robust and scalable reaction: Nucleophilic Aromatic Substitution (SNAr).

Core Reaction Pathway:

The most direct and industrially viable route involves the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with methylamine.

Reaction_Pathway SM 2-chloro-3-nitro-5- (trifluoromethyl)pyridine Reagent + Methylamine (CH3NH2) SM->Reagent Product N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine Reagent->Product Byproduct + HCl Product->Byproduct

Caption: Reaction scheme for the synthesis of the target compound via SNAr.

Mechanistic Insight (The "Why"):

The SNAr reaction is highly effective here due to the electronic nature of the pyridine ring. The nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are potent electron-withdrawing groups. They act in concert to pull electron density from the aromatic ring, making the carbon atom at the C2 position (bonded to chlorine) highly electrophilic and susceptible to attack by a nucleophile like methylamine. The pyridine nitrogen also contributes to this activation. This inherent reactivity allows the substitution to proceed under relatively mild conditions, which is a significant advantage for process safety and cost-effectiveness.

Section 2: Scalable Experimental Protocol

This protocol is designed for scalability. Critical parameters that require adjustment for larger scales are highlighted.

Reagent and Solvent Data Table:

CompoundCAS No.MW ( g/mol )EquivalentsAmount (Lab Scale)Notes
2-chloro-3-nitro-5-(trifluoromethyl)pyridine69045-83-6226.541.022.65 g (0.1 mol)Limiting Reagent
Methylamine (40 wt% in H₂O)74-89-531.061.5 - 2.011.6 - 15.5 mLExcess drives reaction to completion
Tetrahydrofuran (THF)109-99-972.11-200 mLAnhydrous grade recommended
Saturated Sodium Bicarbonate (aq)144-55-884.01-As neededFor neutralization/work-up
Brine (Saturated NaCl aq)7647-14-558.44-As neededFor work-up

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (22.65 g, 0.1 mol) and THF (200 mL). Stir until all solids are dissolved.

    • Scale-Up Note: For pilot-scale, use a jacketed glass-lined reactor with appropriate temperature control and inert gas blanketing.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add the methylamine solution (40 wt% in H₂O, 1.5 eq) dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

    • Causality: The reaction is exothermic. Slow, controlled addition is critical to prevent a thermal runaway and minimize the formation of impurities.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • TLC System: 3:1 Hexanes:Ethyl Acetate. The product is typically more polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Add ethyl acetate (200 mL) and water (100 mL) to the residue. Stir and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The bicarbonate wash neutralizes the HCl byproduct and removes any unreacted acidic impurities. The brine wash helps to break emulsions and remove residual water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure this compound as a yellow crystalline solid.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Reaction Q1 Was starting material consumed (check TLC/HPLC)? Start->Q1 A1_Yes No, significant SM remains Q1->A1_Yes No A1_No Yes, SM consumed Q1->A1_No Yes Cause1 Potential Causes: - Insufficient methylamine - Low reaction temperature - Poor quality reagents A1_Yes->Cause1 Q2 Is the isolated product oily or impure? A1_No->Q2 Solution1 Solutions: - Increase methylamine to 2.0 eq. - Allow reaction to stir longer or warm to 30-35°C - Verify purity of starting materials Cause1->Solution1 Cause2 Potential Causes: - Impurities inhibiting crystallization - Inefficient work-up - Thermal decomposition Q2->Cause2 Yes Solution2 Solutions: - Re-evaluate work-up; ensure pH is neutral - Test alternative recrystallization solvents - Consider a silica gel plug or column chromatography - Check for exotherm during reaction Cause2->Solution2

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. What should I do?

A: This is a classic conversion issue.

  • Check Stoichiometry: The most common cause is insufficient nucleophile. While aqueous methylamine is convenient, its concentration can vary. Consider titrating your methylamine solution or using anhydrous methylamine in a suitable solvent (e.g., THF). A slight excess (1.5-2.0 eq) is recommended to drive the reaction to completion.

  • Temperature & Time: The reaction may be running too cold or for too short a time. After the initial exothermic addition at 0-5 °C, ensure the mixture warms to at least 20-25 °C. If the reaction is still sluggish, gentle heating to 35-40 °C can increase the rate, but monitor closely for impurity formation.

  • Reagent Quality: Verify the purity of your starting chloro-pyridine. Impurities could inhibit the reaction.

Q: I'm observing a significant, unidentified impurity in my crude product. What is the likely cause?

A: Unidentified impurities often arise from side reactions.

  • Overheating: The primary suspect is an uncontrolled exotherm during the methylamine addition. This can lead to decomposition of the starting material or product, or promote side reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure your cooling is adequate and the addition rate is slow.

  • Bis-amination: While sterically hindered, it's theoretically possible for a second molecule of methylamine to displace the nitro group under harsh conditions, though this is unlikely.

  • Solvent Reactivity: Ensure your solvent is inert. THF is generally robust, but using a protic solvent like an alcohol could lead to competing O-alkylation products.

Q: My product is an oil and will not crystallize. How can I isolate a solid?

A: "Oiling out" is a common purification challenge.

  • Purity: An oil often indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice. The first step is to ensure the work-up was effective. Perform an additional aqueous wash to remove any residual salts.

  • Solvent System: The chosen recrystallization solvent may be unsuitable. Systematically screen other solvents or solvent pairs (e.g., isopropanol/water, toluene/heptane).

  • Techniques: Try adding a seed crystal from a previous successful batch. If no seed is available, try scratching the inside of the flask at the solvent-air interface with a glass rod to induce nucleation. Cooling the solution slowly over a long period is often more effective than rapid cooling in a freezer. As a final resort, purification by column chromatography may be necessary.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this reaction?

    • A: Nitropyridine compounds should be handled with care as they can be toxic and potentially unstable.[4][5][6] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Ensure that eyewash stations and safety showers are readily accessible.[7] Avoid inhalation of dusts or vapors.[4]

  • Q2: Can I use a different base or solvent?

    • A: While methylamine acts as both the nucleophile and the base (to neutralize the HCl byproduct), an additional non-nucleophilic base like triethylamine or diisopropylethylamine can be included. This is often done when using a salt form of the amine (e.g., methylamine hydrochloride). Regarding solvents, aprotic polar solvents like acetonitrile, DMF, or DMSO can also be used and may accelerate the reaction. However, they have higher boiling points, making them more difficult to remove during work-up. Always perform a small-scale trial before changing the solvent system at scale.

  • Q3: How do I confirm the identity and purity of my final product?

    • A: A multi-technique approach is best.

      • ¹H NMR: To confirm the structure. Expect to see signals for the methyl group (singlet, ~3.0-3.2 ppm), and two distinct aromatic protons on the pyridine ring.

      • HPLC/GC-MS: To determine purity (as % area) and confirm the molecular weight of the product (221.14 g/mol ).[1]

      • Melting Point: A sharp melting point is a good indicator of high purity.

References

Technical Support Center: Navigating Pitfalls in Handling Trifluoromethyl-Containing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the CF3 Group

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Its unique properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve the efficacy and bioavailability of molecules.[1][2][3] However, the reagents used to install this powerful moiety are often highly reactive and present significant handling challenges.[2]

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It is designed to provide field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered when working with these indispensable yet demanding reagents. By understanding the "why" behind common failures, you can design more robust experiments, ensure safety, and achieve higher yields.

Section 1: Foundational Principles & General Safety

Before handling any trifluoromethylating reagent, a firm grasp of the fundamental principles of their reactivity and the necessary safety protocols is non-negotiable. Many of these reagents are sensitive, energetic, or can release toxic byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are so many trifluoromethylating reagents highly sensitive to moisture and air?

A: The high sensitivity of many CF3 reagents, particularly nucleophilic sources like the Ruppert-Prakash reagent (TMSCF3), stems from the high electrophilicity of the silicon center and the strength of the resulting Si-F bond.[4] Moisture (H2O) can readily hydrolyze the Si-CF3 bond, leading to the formation of fluoroform (HCF3), a volatile and flammable gas, and trimethylsilanol. This process not only consumes your reagent but can lead to a dangerous pressure buildup in a sealed reaction vessel.[5] Similarly, electrophilic reagents can be deactivated or decompose upon contact with water.[6] Always use anhydrous solvents and rigorously dried glassware, and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[4][7]

Q2: What are the essential safety precautions I must take before starting my experiment?

A: Safety is paramount.[7] Always consult the Safety Data Sheet (SDS) for every reagent in your workflow.[8][9][10][11][12][13] Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield if necessary, a flame-retardant lab coat, and compatible chemical-resistant gloves.[8][12]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[7][8]

  • Inert Atmosphere: Use Schlenk line or glovebox techniques for air- and moisture-sensitive reagents.[7]

  • Thermal Stability: Be aware of the thermal stability of your reagents. Some, like Togni's reagents, are metastable and can decompose exothermically upon heating, posing an explosion risk.[14][15][16][17] Avoid heating the solid materials.[18]

  • Quenching Strategy: Always have a plan for safely quenching the reaction. This may involve slow addition to a cooled, stirred quenching solution (e.g., saturated aqueous ammonium chloride, or a basic solution for acidic reagents).

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Fluorinated waste streams should be segregated and clearly labeled.[12]

Workflow: General Safe Handling Protocol

This diagram outlines a fundamental workflow for safely handling sensitive trifluoromethylating reagents.

cluster_prep 1. Preparation cluster_exec 2. Execution cluster_workup 3. Workup & Cleanup prep_sds Consult SDS for all reagents prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_glass Oven/Flame-Dry Glassware & Cool Under Inert Gas prep_ppe->prep_glass prep_solvent Use Anhydrous Solvents prep_glass->prep_solvent exec_inert Assemble Reaction Under Inert Atmosphere (N2/Ar) prep_solvent->exec_inert exec_reagent Add Reagents Slowly at Controlled Temperature exec_inert->exec_reagent exec_monitor Monitor Reaction Progress (TLC, LC-MS, NMR) exec_reagent->exec_monitor workup_quench Quench Reaction Carefully (e.g., add to sat. NH4Cl) exec_monitor->workup_quench workup_extract Perform Aqueous Workup & Extraction workup_quench->workup_extract workup_waste Dispose of Fluorinated Waste Properly workup_extract->workup_waste

Caption: General workflow for safely handling trifluoromethylating reagents.

Section 2: The Reagent Arsenal: A Troubleshooting Guide

The choice between an electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical (CF3•) source is dictated by the substrate.[1][19] Each class comes with its own set of common pitfalls.

Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent)

These reagents, most famously TMSCF3, deliver a CF3 nucleophile and are ideal for reacting with electrophiles like aldehydes, ketones, and imines.[1]

Q3: My Ruppert-Prakash (TMSCF3) reaction is sluggish or fails to initiate. What should I check?

A: This is a very common issue, almost always related to the initiator.[4]

  • Initiator Inactivity: The reaction requires a catalytic amount of a nucleophilic activator to generate the reactive [CF3]- species. Fluoride sources like tetrabutylammonium fluoride (TBAF) are highly effective but are notoriously hygroscopic.[4] An old or improperly stored bottle of TBAF is often the culprit.

    • Solution: Use a freshly opened bottle of anhydrous TBAF, or dry your existing stock under high vacuum. Consider using a less moisture-sensitive initiator like CsF or K2CO3, though these may require more forcing conditions or a solvent like DMF to achieve good reactivity.[4]

  • Insufficient Catalyst Loading: While catalytic amounts are standard, some less reactive substrates may require optimizing the catalyst loading (typically 5-10 mol%).[4]

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent, but reactions can be slow.[4] For challenging substrates, switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction.[4]

Q4: I'm trying to trifluoromethylate an enolizable ketone and I'm getting a silyl enol ether byproduct. How do I stop this?

A: This side reaction occurs when the nucleophilic initiator (e.g., the fluoride from TBAF) acts as a base, deprotonating the ketone to form an enolate, which is then trapped by the TMS group from the reagent.

  • Solution 1 (Change Initiator): Switch to a non-basic initiator system. A substoichiometric amount of a carboxylate salt, like tetrabutylammonium acetate (TBAT), can initiate the reaction without promoting enolization.

  • Solution 2 (Lower Temperature): Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). At these temperatures, the rate of nucleophilic addition of the trifluoromethyl anion to the carbonyl is often much faster than the rate of deprotonation.

Reagent ClassCommon ExamplesTypical SubstratesKey Pitfall
Nucleophilic Ruppert-Prakash (TMSCF₃)Aldehydes, Ketones, IminesInitiator (e.g., TBAF) is highly moisture-sensitive.[4]
Electrophilic Togni's Reagents, Umemoto's ReagentsArenes, Alkenes, Thiols, AlcoholsReagents can be thermally unstable; may require catalyst.[14][19]
Radical Langlois' Reagent (CF₃SO₂Na), CF₃I(Hetero)arenes, AlkenesRequires a specific initiator (oxidant, photoredox catalyst).[20][21][22]
Caption: Comparison of Trifluoromethylating Reagent Classes.
Electrophilic Reagents (e.g., Togni's & Umemoto's Reagents)

These reagents deliver a "CF3+" equivalent and are used to trifluoromethylate nucleophiles like electron-rich arenes, enolates, thiols, and phosphines.[1][19][23][24]

Q5: My reaction with Togni's reagent is giving low conversion. What went wrong?

A: Low conversion with hypervalent iodine reagents like Togni's can stem from several factors.[7]

  • Thermal Instability: Togni's reagents are metastable and can decompose, especially if heated.[14][15] Ensure the reaction temperature is appropriate and that the reagent has not been stored improperly. Decomposition can release CF3I.[14]

  • Insufficient Activation: While some substrates react directly, many require a catalyst to promote the reaction. Copper and zinc salts are commonly used to activate the reagent or the substrate.[25] For example, copper(I) catalysis is often essential for the trifluoromethylation of alkenes.[14]

  • Solvent Effects: Togni's reagents can polymerize or decompose in certain solvents like THF.[14] Acetonitrile, DCM, or DMF are often better choices. Always check literature precedents for your specific substrate class.

Q6: I'm observing a complex mixture of byproducts in my electrophilic trifluoromethylation. How can I improve selectivity?

A: Electrophilic CF3 reagents can sometimes initiate single-electron transfer (SET) pathways, leading to radical side reactions.[24] This can result in a messy reaction profile.

  • Solution (Tune Reactivity): The reactivity of electrophilic reagents can be fine-tuned. For example, Umemoto's and Yagupolskii's reagents are sulfonium salts whose electrophilicity can be altered by placing electron-withdrawing groups on the aromatic rings, making them more reactive.[19][26][27][28][29] If your current reagent is too harsh, a less reactive analogue might give a cleaner reaction.

  • Radical Traps: In some cases, adding a radical scavenger (if it doesn't interfere with the desired mechanism) can help suppress unwanted side reactions. However, this is a less common solution and requires careful mechanistic consideration.

Radical Precursors (e.g., Langlois' Reagent, CF3I)

These reagents generate a trifluoromethyl radical (CF3•) which can then add to arenes or alkenes. This approach has become extremely powerful with the advent of photoredox catalysis.[20][30]

Q7: My photoredox-catalyzed trifluoromethylation isn't working. What are the common failure points?

A: Photoredox catalysis involves several components, creating multiple potential points of failure.

  • Incomplete Degassing: Oxygen is an excellent quencher of excited-state photocatalysts and can also react with radical intermediates. Incomplete removal of oxygen from the reaction mixture is a primary cause of failure.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed using a robust method like freeze-pump-thaw cycles (at least three) or by sparging with argon for 20-30 minutes.

  • Catalyst or Reagent Decomposition: The photocatalyst itself can degrade under prolonged irradiation. Similarly, the CF3 source might be consumed by unproductive side reactions. For instance, when using Langlois' reagent (CF3SO2Na) with a peroxide oxidant, a significant portion of the reagents can be consumed in non-productive pathways if mixing is not efficient.[31]

  • Light Source Issues: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your photocatalyst and that the reaction vessel is positioned to receive adequate, even irradiation.

Decision Tree for Reagent Selection

start What is the nature of your substrate? nuc_sub Nucleophilic? (Arene, Thiol, Enolate) start->nuc_sub elec_sub Electrophilic? (Aldehyde, Ketone, Imine) start->elec_sub rad_sub Alkene or Arene for C-H Functionalization? start->rad_sub reagent_elec Use Electrophilic Reagent (e.g., Togni's, Umemoto's) nuc_sub->reagent_elec reagent_nuc Use Nucleophilic Reagent (e.g., Ruppert-Prakash) elec_sub->reagent_nuc reagent_rad Use Radical Precursor (e.g., Langlois', CF3I) rad_sub->reagent_rad

Caption: Decision tree for selecting a trifluoromethylating reagent.

Section 3: Advanced Protocols & General Troubleshooting

Q8: My reaction mixture turned into a black tar. What are the likely causes?

A: Formation of intractable tars usually indicates significant decomposition of either the starting material, reagent, or product.

  • Overheating: Many trifluoromethylation reactions are exothermic. If the reaction is run at too high a concentration or without adequate cooling, a thermal runaway can occur, leading to decomposition.

  • Reagent Incompatibility: The chosen reagent may be too reactive for the substrate, leading to non-selective reactions and polymerization. For example, strongly basic conditions with a sensitive substrate can cause decomposition.

  • Air/Moisture Contamination: As discussed, contamination can lead to reagent decomposition, and the byproducts can sometimes catalyze further decomposition pathways.

Q9: How should I properly quench and work up my reaction?

A: A careful workup is critical to avoid product loss.[6][32]

  • Quenching: Cool the reaction mixture (typically to 0 °C) before quenching. Slowly pour the reaction mixture into a stirred, appropriate quenching solution (e.g., water, saturated aqueous NH4Cl, or saturated aqueous NaHCO3 depending on the reaction pH). Never add the quenching solution directly to the reaction flask, as this can create localized hot spots.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract your product with a suitable organic solvent (e.g., ethyl acetate, DCM).[4] Wash the combined organic layers with water and then brine to remove water-soluble impurities.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.[4]

Detailed Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is a representative example for the trifluoromethylation of an electron-rich arene using CF3I and a common iridium photocatalyst.

Materials:

  • Arene substrate (1.0 equiv)

  • fac-[Ir(ppy)3] (1-2 mol%)

  • Trifluoroiodomethane (CF3I) (gas or solution, 2.0 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (450 nm)

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the arene substrate, photocatalyst, and base to an oven-dried Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reagent Addition: Add the CF3I source. If using gaseous CF3I, this can be done by bubbling the gas through the solution for a set period or by using a balloon. If using a solution, add it via syringe.

  • Irradiation: Seal the vessel, place it approximately 5-10 cm from the blue LED light source, and begin stirring. It is often beneficial to use a small fan to keep the reaction vessel at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's function is inextricably linked to its three-dimensional structure. This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) techniques for the complete structural elucidation of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a multi-faceted NMR approach creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural validation.

Introduction: The Imperative of Structural Integrity

This compound (CAS 175277-21-1) is a substituted pyridine derivative.[1] Molecules of this class, featuring a trifluoromethyl group, a nitro group, and an amine on a pyridine scaffold, are common motifs in medicinal chemistry and materials science. The precise arrangement of these substituents is critical, as even minor isomeric variations can lead to drastically different biological activities or material properties. Therefore, relying on a single analytical technique is insufficient. We must employ a suite of orthogonal methods to build an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the in-solution structural elucidation of organic molecules. Its power lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) and, crucially, to map the connectivity and spatial relationships between them. This guide will detail the logical progression from simple one-dimensional (1D) experiments to more complex two-dimensional (2D) correlation experiments, culminating in a definitive structural assignment.

Foundational Analysis: Predicting the NMR Landscape

Before stepping into the lab, a thorough analysis of the target structure allows us to predict the expected NMR spectra. This predictive step is vital for designing the correct experiments and for efficiently interpreting the resulting data.

The Target Structure:

  • Pyridine Ring: A six-membered aromatic heterocycle.

  • Substituents:

    • C2: N-methylamino (-NHCH₃) - An electron-donating group.

    • C3: Nitro (-NO₂) - A potent electron-withdrawing group.

    • C5: Trifluoromethyl (-CF₃) - A strong electron-withdrawing and sterically significant group.

This specific arrangement of electron-donating and electron-withdrawing groups creates a highly polarized aromatic system, leading to a wide dispersion of chemical shifts for the remaining ring protons and carbons.

Predicted NMR Data Summary

The following table outlines the anticipated signals based on established principles of chemical shifts and coupling constants in substituted pyridine and trifluoromethylated aromatic systems.[2][3][4]

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Correlations
¹H H-68.0 - 8.5Doublet (d)COSY: H-4; HMBC: C-2, C-4, C-5; NOESY: NH, N-CH₃
H-48.5 - 9.0Doublet of Quartets (dq)COSY: H-6; HMBC: C-2, C-3, C-5, C(CF₃); NOESY: -
NH5.0 - 7.0 (solvent dependent)Broad Quartet (br q)COSY: N-CH₃; HMBC: C-2, C-3; NOESY: H-6
N-CH₃3.0 - 3.5Doublet (d)COSY: NH; HMBC: C-2; NOESY: H-6
¹³C C-2150 - 160sHMBC from H-6, H-4, NH, N-CH₃
C-3145 - 155sHMBC from H-4, NH
C-4135 - 145dHSQC to H-4; HMBC from H-6
C-5125 - 135q (²JCF ≈ 35 Hz)HMBC from H-6, H-4
C-6140 - 150dHSQC to H-6; HMBC from H-4
N-CH₃28 - 35qHSQC to N-CH₃ protons
CF₃120 - 125q (¹JCF ≈ 270 Hz)HMBC from H-4
¹⁹F CF₃-60 to -65Singlet (s)-

(Note: 's' denotes singlet, 'd' doublet, 'q' quartet. Chemical shifts are estimates and can vary based on solvent and concentration.)

Experimental Design: A Step-by-Step Protocol

The trustworthiness of any analytical result hinges on a meticulously executed experimental protocol.[5] The choice of solvent is the first critical decision, as it can significantly influence chemical shifts, particularly for labile protons like the N-H group.[6][7][8]

Protocol 1: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange rate of N-H protons, resulting in sharper signals and observable coupling.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The observation of a quartet in the aromatic region with a large coupling constant (~270 Hz) is a primary indicator of the CF₃ carbon.[9]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is a quick and highly sensitive experiment that should yield a single, sharp peak, confirming the presence of a single trifluoromethyl environment.[10][11][12]

Comparative Analysis: From 1D Data to a Structural Hypothesis

The 1D spectra provide the initial pieces of the puzzle.

  • ¹H NMR: The proton spectrum will confirm the number of distinct proton environments. We expect to see two signals in the aromatic region, one for the N-methyl group, and one for the N-H amine proton. The integration of these signals (1:1:1:3) should match our hypothesis. The splitting patterns provide the first glimpse of connectivity: the two aromatic protons should show a small four-bond coupling (⁴JHH), and the N-CH₃ and N-H protons should be coupled to each other.

  • ¹³C NMR: The ¹³C spectrum confirms the carbon count (7 unique signals). The key diagnostic signals are the two quartets arising from carbon-fluorine coupling: a smaller quartet for the C-5 carbon (two-bond coupling, ²JCF) and a much larger quartet for the CF₃ carbon itself (one-bond coupling, ¹JCF).[4]

  • ¹⁹F NMR: A single peak confirms that all three fluorine atoms are chemically equivalent, consistent with a freely rotating CF₃ group.[13]

While 1D NMR provides strong evidence, it does not definitively prove the connectivity. For instance, it cannot unambiguously distinguish between this isomer and N-methyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine. For this, we must turn to 2D NMR.

Definitive Proof: Unambiguous Assignment with 2D NMR

Two-dimensional NMR experiments are the cornerstone of modern structural elucidation, transforming ambiguous data into a definitive molecular map.[14][15][16]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_validation Final Validation N1D Acquire ¹H, ¹³C, ¹⁹F Spectra Hypothesis Formulate Structural Hypothesis: - Correct number of signals - Plausible chemical shifts - Diagnostic CF₃ quartet in ¹³C N1D->Hypothesis COSY COSY (H-H Connectivity) Hypothesis->COSY HSQC HSQC (Direct C-H Bonds) Hypothesis->HSQC HMBC HMBC (Long-Range C-H Bonds) Hypothesis->HMBC NOESY NOESY (Through-Space Proximity) Hypothesis->NOESY Assignment Assign All Signals Unambiguously COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Structure Confirm Final Structure Assignment->Structure

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other through bonds.[17][18]

  • Expected Correlation: A cross-peak will appear between the N-H and the N-CH₃ protons, confirming this functional group. A weaker cross-peak is expected between H-4 and H-6, confirming they are on the same ring system.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[17][18]

  • Expected Correlations: This experiment will definitively link the proton at δ ~8.7 ppm to its carbon (C-4), the proton at δ ~8.2 ppm to its carbon (C-6), and the N-CH₃ protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The Skeletal Blueprint

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.[14][18] This is how we connect the different fragments of the molecule.

// Define invisible nodes for label positioning node [shape=point, width=0, height=0, style=invis]; H4_pos [pos="0.5,1.7!"]; H6_pos [pos="2.8,1.7!"]; Me_pos [pos="2.3,-1.5!"]; C2_pos [pos="1.5,0.4!"]; C3_pos [pos="0.5,0.4!"]; C5_pos [pos="1.5,-1.0!"]; CF3_pos [pos="0.5,-1.0!"];

// Draw arrows from invisible nodes to target atoms H4_pos -> C2_pos [label="²J", headlabel="C2", taillabel="H4", dir=both, arrowhead=none, arrowtail=none]; H4_pos -> C3_pos [label="³J", headlabel="C3", taillabel="", dir=both, arrowhead=none, arrowtail=none]; H4_pos -> C5_pos [label="²J", headlabel="C5", taillabel="", dir=both, arrowhead=none, arrowtail=none]; H4_pos -> CF3_pos [label="³J", headlabel="CF₃", taillabel="", dir=both, arrowhead=none, arrowtail=none]; H6_pos -> C2_pos [label="³J", headlabel="C2", taillabel="H6", dir=both, arrowhead=none, arrowtail=none]; H6_pos -> C5_pos [label="²J", headlabel="C5", taillabel="", dir=both, arrowhead=none, arrowtail=none]; Me_pos -> C2_pos [label="²J", headlabel="C2", taillabel="N-CH₃", dir=both, arrowhead=none, arrowtail=none]; } Caption: Key HMBC correlations confirming the molecular skeleton.

  • Key Diagnostic Correlations:

    • N-CH₃ protons to C-2: This is the crucial link that places the N-methylamino group at the C-2 position.

    • H-6 to C-2 and C-5: This confirms that the H-6 proton is adjacent to both the amino group and the CF₃-bearing carbon.

    • H-4 to C-3 and C-5: This confirms that the H-4 proton is flanked by the nitro and trifluoromethyl-substituted carbons. This correlation definitively rules out the other possible isomer.

Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Confirmation

The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of bonding.[19][20][21] This provides powerful confirmation of the three-dimensional structure and the assignments made from other experiments.

  • Expected Correlations:

    • A cross-peak between the N-CH₃ protons and H-6 would be expected. These groups are on adjacent atoms and should be in close spatial proximity.

    • A cross-peak between the N-H proton and H-6 would provide similar conformational proof.

The observation of these NOE correlations provides a final, orthogonal layer of validation, confirming that the assignments derived from through-bond experiments are consistent with the molecule's spatial arrangement.[22][23]

Conclusion: A Self-Validating Multi-Technique Approach

The structural validation of this compound is not achieved by a single measurement but by the convergence of evidence from a suite of thoughtfully chosen NMR experiments.

  • 1D NMR (¹H, ¹³C, ¹⁹F) establishes the presence of all required functional groups and provides an initial structural hypothesis.

  • COSY confirms proton-proton coupling networks within the molecule.

  • HSQC unambiguously links protons to their directly attached carbons.

  • HMBC maps the complete carbon skeleton through long-range correlations, providing the definitive proof of substituent placement.

  • NOESY validates the assignment through spatial proximity, ensuring the 3D structure is consistent with the bonding network.

Each experiment cross-validates the others, creating a logical and robust dataset that leaves no room for ambiguity. This comprehensive approach ensures the absolute structural integrity of the molecule, providing the solid foundation necessary for its advancement in any research or development pipeline.

References

A Comparative Guide to the Reactivity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine and Structurally Related Compounds in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. The reactivity of substituted pyridines, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), is a critical parameter that dictates their utility as synthetic intermediates. This guide provides an in-depth, comparative analysis of the reactivity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a highly activated electron-deficient heterocyclic compound.

We will explore the electronic and steric factors governing its reactivity by comparing it with a series of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the reactivity of this class of compounds in their synthetic endeavors. We will delve into the mechanistic underpinnings of their reactivity, provide detailed experimental protocols for both synthesis and kinetic analysis, and present the data in a clear, comparative format to facilitate informed decision-making in the laboratory.

The Critical Role of Substituents in Modulating Pyridine Reactivity

The reactivity of the pyridine ring towards nucleophilic attack is profoundly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs) are essential for activating the ring by lowering the energy of the electron-rich Meisenheimer intermediate formed during the SNAr reaction. In our target molecule, this compound, the pyridine core is decorated with three key substituents, each playing a distinct role in modulating its electronic properties.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[1]

  • The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group primarily through its powerful inductive effect (-I).[2] Its presence at the 5-position further enhances the electrophilicity of the pyridine ring.

  • The N-methylamino Group (-NHCH₃): This group at the 2-position is an electron-donating group (+M > -I) and also serves as the point of departure for a potential intramolecular rearrangement or as a directing group in certain reactions. The presence of the methyl group, compared to a primary amine, can introduce steric effects and alter the nucleophilicity of the exocyclic nitrogen.

To provide a comprehensive understanding of the structure-reactivity relationships, this guide will compare the reactivity of our primary compound of interest with the following analogs:

  • Compound 1 (Core Compound): this compound

  • Compound 2 (Primary Amine Analog): 3-nitro-5-(trifluoromethyl)pyridin-2-amine

  • Compound 3 (Dinitro Analog): N-methyl-3,5-dinitropyridin-2-amine

  • Compound 4 (Chloro Analog): 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

This selection allows for a systematic evaluation of the impact of N-methylation and the comparative activating effects of a trifluoromethyl versus a second nitro group.

Theoretical Framework: The SNAr Mechanism

The nucleophilic aromatic substitution (SNAr) reaction is the principal pathway for the functionalization of these electron-deficient pyridines. The generally accepted mechanism proceeds through a two-step addition-elimination sequence.

Figure 1: General mechanism of the SNAr reaction.

The first step, the nucleophilic attack, is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups at positions ortho and para to the site of attack are particularly effective at delocalizing the negative charge, thereby stabilizing the Meisenheimer complex and accelerating the reaction.

Comparative Reactivity Analysis (Qualitative)

Based on the electronic properties of the substituents, we can predict a qualitative order of reactivity for our chosen compounds in SNAr reactions where the 2-amino or 2-chloro group is the leaving group.

Expected Reactivity Order: Compound 3 > Compound 1 ≈ Compound 4 > Compound 2

Rationale:

  • Compound 3 (N-methyl-3,5-dinitropyridin-2-amine): The presence of two strongly electron-withdrawing nitro groups at the 3- and 5-positions provides the most significant activation of the pyridine ring, making it the most electrophilic and thus the most reactive towards nucleophilic attack.

  • Compound 1 (this compound) and Compound 4 (2-chloro-3-nitro-5-(trifluoromethyl)pyridine): Both compounds are highly activated. The trifluoromethyl group is a very strong inductively withdrawing group, comparable in its activating effect to a nitro group in many SNAr reactions. The N-methylamino group in Compound 1 is a poorer leaving group than the chloro group in Compound 4, which might lead to a slightly slower reaction rate for Compound 1, depending on the specific nucleophile and reaction conditions.

  • Compound 2 (3-nitro-5-(trifluoromethyl)pyridin-2-amine): The primary amino group is a poorer leaving group than the N-methylamino group due to its higher basicity. Additionally, the N-H proton can engage in hydrogen bonding, potentially influencing the reaction pathway and rate. Therefore, this compound is expected to be the least reactive among the series.

Quantitative Data Summary

CompoundSubstituents at positions 3 and 5Leaving Group at position 2Expected Relative Rate Constant (k₂) (M⁻¹s⁻¹)
1 . This compound-NO₂, -CF₃-NHCH₃High
2 . 3-nitro-5-(trifluoromethyl)pyridin-2-amine-NO₂, -CF₃-NH₂Moderate
3 . N-methyl-3,5-dinitropyridin-2-amine-NO₂, -NO₂-NHCH₃Very High
4 . 2-chloro-3-nitro-5-(trifluoromethyl)pyridine-NO₂, -CF₃-ClHigh

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of these compounds, we provide detailed protocols for their synthesis and for a comparative kinetic analysis using UV-Vis spectrophotometry.

Synthesis Protocols

Protocol 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Compound 4)

This compound serves as a key intermediate for the synthesis of the other analogs.

Synthesis_Compound4 start 2-hydroxy-5-(trifluoromethyl)pyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine step1->intermediate step2 Chlorination (POCl₃) intermediate->step2 product 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Compound 4) step2->product

Figure 2: Synthetic workflow for Compound 4.

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Nitration: To a stirred solution of 2-hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to obtain 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

  • Chlorination: To a mixture of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine and a catalytic amount of DMF, add POCl₃ dropwise at 0 °C. After the addition, heat the reaction mixture at reflux for 4 hours. Cool the mixture to room temperature and carefully quench by pouring it onto ice. Extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Compound 4).[4]

Protocol 2: General Procedure for the Synthesis of Aminopyridine Analogs (Compounds 1, 2, and 3) via SNAr

Synthesis_Amines start 2-chloro-3-nitro-5-X-pyridine (X = -CF₃ or -NO₂) product 2-amino-3-nitro-5-X-pyridine (Compounds 1, 2, or 3) start->product reagent Amine (CH₃NH₂ or NH₃) reagent->product conditions Solvent (e.g., EtOH, THF) Base (e.g., Et₃N)

Figure 3: General synthetic workflow for aminopyridine analogs.

Materials:

  • Appropriate 2-chloro-3-nitro-5-substituted pyridine (e.g., Compound 4 for Compounds 1 and 2; 2-chloro-3,5-dinitropyridine for Compound 3)

  • Amine (aqueous methylamine for Compound 1 and 3; aqueous ammonia for Compound 2)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (optional, as a base)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-chloropyridine starting material in EtOH or THF in a round-bottom flask.

  • Add an excess of the corresponding aqueous amine solution (e.g., 2-3 equivalents).

  • If necessary, add a base such as triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Protocol 3: Comparative Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method to determine the second-order rate constants for the SNAr reaction of the synthesized compounds with a nucleophile, such as piperidine.

Kinetic_Analysis prep Prepare stock solutions of pyridine substrates and nucleophile (piperidine) in DMSO setup Set up pseudo-first-order conditions ([Piperidine] >> [Substrate]) prep->setup measurement Monitor the increase in absorbance of the product over time at λ_max using a UV-Vis spectrophotometer setup->measurement analysis Plot ln(A_∞ - A_t) vs. time to obtain k_obs measurement->analysis calc Plot k_obs vs. [Piperidine] to determine the second-order rate constant (k₂) from the slope analysis->calc

References

A Comparative Analysis of the Biological Activity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine and Other Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[1] The introduction of a nitro group to this versatile heterocycle gives rise to the nitropyridine class of compounds, which have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] This guide provides a comparative analysis of the biological activity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine against other notable nitropyridine derivatives, offering insights into their therapeutic potential and the experimental methodologies used to evaluate their efficacy.

While specific experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, by examining structurally related compounds, we can infer its potential activities and frame the context for future research. This guide will therefore focus on the broader landscape of nitropyridine bioactivity, drawing comparisons based on available data for analogous structures.

The Emerging Potential of Trifluoromethylated Nitropyridines

The presence of a trifluoromethyl (-CF3) group in conjunction with a nitro group on the pyridine ring, as seen in this compound, is of significant interest in drug design. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. The electron-withdrawing nature of both the nitro and trifluoromethyl groups can significantly influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological macromolecules.

Comparative Anticancer Activity

Nitropyridine derivatives have shown considerable promise as anticancer agents.[1] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3]

While specific cytotoxicity data for this compound is not available, a study on trifluoromethyl pyridine derivatives revealed potent cytotoxic effects at nanomolar concentrations across various cancer cell lines.[1] Another study on novel pyridine and pyridone compounds demonstrated that they were most active in HepG2 liver cancer cells, with IC50 values in the low micromolar range.[3] The mechanism for these compounds was found to involve the induction of G2/M cell cycle arrest and apoptosis through the upregulation of p53 and p21, and the JNK signaling pathway.[3]

Below is a table summarizing the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines, providing a comparative context.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Activity (IC₅₀ in µM)Reference
Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[3]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>20[3]
PyrazolopyridineCompound 7bMCF-7 (Breast), PC-3 (Prostate)3.58, 3.60[4]
PyrazolopyridineCompound 13cPC3 (Prostate)5.195[4]

This table is for comparative purposes and does not include data for this compound due to lack of available information.

Proposed Anticancer Mechanism of Action

The anticancer activity of many pyridine derivatives is linked to their ability to interfere with critical cellular processes in cancer cells. A common mechanism involves the induction of DNA damage, which triggers cell cycle arrest to allow for repair. If the damage is too severe, the cell is directed towards apoptosis.

anticancer_mechanism Nitropyridine Nitropyridine Derivative DNA_Damage DNA Damage Nitropyridine->DNA_Damage Induces p53_p21 p53/p21 Upregulation DNA_Damage->p53_p21 Activates JNK JNK Upregulation DNA_Damage->JNK Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Can trigger p53_p21->Cell_Cycle_Arrest Leads to JNK->Apoptosis Promotes

Caption: Proposed mechanism of anticancer action for some pyridine derivatives.

Comparative Antimicrobial Activity

The nitropyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[2] The nitro group is a key pharmacophore in several existing antimicrobial drugs, where its reduction within the microbial cell can lead to the formation of cytotoxic reactive nitrogen species.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented, numerous studies have reported the antimicrobial activity of other nitropyridine derivatives against a range of bacterial and fungal pathogens.

For instance, certain N-alkylated pyridine-based salts have demonstrated significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2] Another study on nitrofurazone analogues, which share the nitroaromatic feature, reported very potent bactericidal effects against Staphylococcus and Bacillus species, with MIC values in the sub-microgram per milliliter range.[5]

The following table summarizes the antimicrobial activity of selected pyridine and nitro-containing compounds, offering a benchmark for the potential efficacy of this compound.

Compound ClassTarget Organism(s)Activity (MIC in µg/mL)Reference
N-alkylated pyridine saltsS. aureus, E. coliMIC values of 55-56% inhibition at 100 µg/mL[2]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria and Candida species0.25 - 64[2]
Nitrofurazone analoguesStaphylococcus spp., Bacillus spp.0.002 - 7.81[5]
3-(3-pyridyl)-oxazolidone-5-methyl ester derivativesB. subtilis16[6]

This table is for comparative purposes and does not include data for this compound due to lack of available information.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of nitroaromatic compounds often relies on their activation by microbial nitroreductases. This enzymatic reduction of the nitro group generates highly reactive intermediates that can induce widespread cellular damage, leading to microbial cell death.

antimicrobial_mechanism Nitropyridine Nitropyridine (Prodrug) Nitroreductase Microbial Nitroreductase Nitropyridine->Nitroreductase Enters microbial cell and is a substrate for Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Reduces to form Cellular_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Intermediates->Cellular_Damage Cause Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death Leads to

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Experimental Protocols

To facilitate further research into the biological activity of this compound and other nitropyridines, the following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow:

mtt_assay_workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with serial dilutions of the test compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Calculate Calculate cell viability and determine IC50 Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The class of nitropyridines represents a fertile ground for the discovery of new therapeutic agents. While direct biological data for this compound is currently lacking, the analysis of structurally similar compounds suggests its potential as a valuable candidate for anticancer and antimicrobial research. The presence of both a nitro group and a trifluoromethyl group on the pyridine scaffold provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on synthesizing this compound and systematically evaluating its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial pathogens. Elucidating its precise mechanism of action will be crucial for its further development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for such investigations.

References

The Discerning Reactivity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine: A Comparative Guide to Selectivity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for reagents that offer predictable and tunable selectivity is paramount. N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine emerges as a pyridine building block with a nuanced reactivity profile, engineered by the strategic placement of its functional groups. The interplay between the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating N-methylamino group, creates a scaffold with distinct reactive sites. This guide provides an in-depth comparison of the selectivity of this compound in key chemical transformations, offering insights into its performance against relevant alternatives and providing a framework for its strategic deployment in complex molecule synthesis.

Understanding the Electronic Landscape and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the electronic nature of the substituted pyridine ring. The potent electron-withdrawing effects of the nitro group at the 3-position and the trifluoromethyl group at the 5-position render the pyridine ring highly electron-deficient. This electronic depletion is the primary activating force for nucleophilic aromatic substitution (SNAr) reactions. Conversely, the N-methylamino group at the 2-position introduces an electron-donating character, which can modulate the overall reactivity and direct certain transformations.

The inherent asymmetry of the substitution pattern gives rise to questions of regioselectivity, while the presence of multiple functional groups—each a potential site for reaction—brings the challenge of chemoselectivity to the forefront. This guide will dissect these aspects of selectivity in the context of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups

Nucleophilic aromatic substitution is a cornerstone transformation for functionalizing electron-poor aromatic systems. In the case of this compound, the potential for SNAr is particularly intriguing due to the presence of a nitro group at the 3-position, which can, under certain conditions, act as a nucleofuge.

A study on the reactivity of 2-R-3-nitropyridines with sulfur nucleophiles has shown that the 3-nitro group can be selectively displaced, even in the presence of another potential leaving group at the 5-position[1][2][3]. This suggests that for this compound, nucleophilic attack could potentially lead to the substitution of the nitro group.

Comparative Analysis:

To illustrate the potential selectivity, let us consider the hypothetical reaction of this compound with a generic nucleophile (Nu-) and compare it with a related substrate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

SubstratePotential Leaving GroupsExpected Major SNAr ProductRationale
This compound-NO2 at C33-Nu-5-(trifluoromethyl)-N-methylpyridin-2-amineThe nitro group at the 3-position is activated by the ring nitrogen and the trifluoromethyl group. While less common than halide displacement, nitro group displacement is known to occur in highly activated systems[1][2][3].
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine-Cl at C2, -NO2 at C32-Nu-3-nitro-5-(trifluoromethyl)pyridineThe chloride at the 2-position is highly activated for displacement due to its ortho relationship with the ring nitrogen and para relationship with the trifluoromethyl group, making it an excellent leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2-R-3-Nitropyridines

The following protocol is adapted from studies on related 2-substituted-3-nitropyridines and can serve as a starting point for exploring the SNAr reactivity of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-R-3-nitropyridine substrate (1.0 eq.) in a suitable aprotic polar solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq.) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile and substrate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Relationship of SNAr Selectivity

sub This compound c3 C3-NO2 sub->c3 Electron-withdrawing (activates C4 & C6) c5 C5-CF3 sub->c5 Electron-withdrawing (activates C4 & C6) c2 C2-NHMe sub->c2 Electron-donating (deactivates ring slightly) product 3-Nu-5-(trifluoromethyl)-N-methylpyridin-2-amine c3->product Displacement nu Nucleophile (Nu-) nu->c3 Potential SNAr (Nitro displacement)

Caption: Factors influencing the potential SNAr at the C3 position.

Palladium-Catalyzed Cross-Coupling: The Directing Influence of the Amino Group

The presence of the N-methylamino group at the 2-position opens up avenues for alternative functionalization pathways, most notably palladium-catalyzed cross-coupling reactions. The nitrogen atom of the amino group can act as a directing group, facilitating C-H activation at the adjacent C3 position or participating in coupling reactions if a suitable leaving group is present.

While this compound itself does not possess a conventional leaving group for cross-coupling (like a halide), its synthetic precursors or derivatives often do. For instance, the synthesis of this molecule might proceed from a halogenated precursor like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. In such precursors, a competition between SNAr and cross-coupling can be envisioned.

Furthermore, studies on 3-halo-2-aminopyridines have demonstrated their utility in palladium-catalyzed C-N cross-coupling reactions to form 2,3-diaminopyridines[4]. This highlights the synthetic potential of the 2-amino-3-halopyridine scaffold.

Comparative Analysis:

Consider a hypothetical scenario where a researcher has access to 2-chloro-N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine. The choice of reaction conditions would be critical in dictating the selective outcome.

Reaction TypeCatalyst/ReagentsExpected Major ProductRationale
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophile (e.g., NaOMe), heat2-methoxy-N-methyl-3-nitro-5-(trifluoromethyl)pyridineThe C2-Cl bond is highly activated for nucleophilic displacement.
Suzuki Cross-CouplingPd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), boronic acid (R-B(OH)2)2-(R)-N-methyl-3-nitro-5-(trifluoromethyl)pyridinePalladium-catalyzed cross-coupling is a powerful method for C-C bond formation at the site of the halogen.
Buchwald-Hartwig AminationPd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), base (e.g., NaOt-Bu), amine (R2NH)N2,N2-dimethyl-N3-R2-5-(trifluoromethyl)pyridin-2,3-diamineThis reaction would selectively form a C-N bond at the position of the halogen.

Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines

This protocol, adapted from the literature for a similar substrate class, can be a valuable reference for developing cross-coupling methods[5][6][7].

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst (e.g., Pd(CF3COO)2, 2.5 mol%), a phosphine ligand (e.g., PPh3, 5 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%) in a suitable solvent like DMF.

  • Reagent Addition: Add the 2-amino-3-halopyridine substrate (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et3N).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Workflow for Selective Functionalization

cluster_snar SNAr Pathway cluster_coupling Cross-Coupling Pathway start 2-Chloro-N-methyl-3-nitro-5-(trifluoromethyl)pyridine (Hypothetical Precursor) snar_reagents Nucleophile (e.g., NaOMe) Heat start->snar_reagents Selects for C-Nu bond coupling_reagents Pd Catalyst, Ligand, Base Coupling Partner (e.g., R-B(OH)2) start->coupling_reagents Selects for C-C bond snar_product 2-Methoxy-N-methyl-3-nitro-5-(trifluoromethyl)pyridine snar_reagents->snar_product coupling_product 2-Aryl-N-methyl-3-nitro-5-(trifluoromethyl)pyridine coupling_reagents->coupling_product

Caption: Decision workflow for selective functionalization of a related halo-pyridine.

Chemoselectivity: Navigating Reactions with Multifunctional Nucleophiles

When this compound reacts with a nucleophile containing multiple reactive sites, the question of chemoselectivity arises. For example, will an amino-thiol react via its nitrogen or sulfur atom?

Generally, in SNAr reactions, softer nucleophiles like thiols are more reactive towards electron-deficient aromatic rings than harder nucleophiles like amines. This is attributed to the better polarizability of sulfur, which aids in the formation of the Meisenheimer complex. Therefore, it is predicted that with a nucleophile possessing both amino and thiol functionalities, selective reaction at the sulfur atom would occur.

Predicted Chemoselectivity:

Multifunctional NucleophilePredicted Site of ReactionRationale
2-AminoethanethiolSulfurThe thiol is a softer, more polarizable nucleophile, favoring attack on the soft electrophilic carbon of the pyridine ring.
4-AminophenolNitrogen (under basic conditions) or Oxygen (under neutral/acidic conditions)The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under basic conditions, the phenoxide is a stronger nucleophile. The amino group's nucleophilicity is also enhanced. The outcome would depend on specific reaction conditions.

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound stands as a testament to the power of substituent effects in directing chemical reactivity. While direct, comprehensive comparative data for this specific molecule remains somewhat elusive in the public domain, a careful analysis of its electronic structure and the reactivity of closely related analogues provides a strong predictive framework for its selective functionalization.

The electron-deficient nature of the pyridine ring, primarily driven by the nitro and trifluoromethyl groups, primes it for nucleophilic aromatic substitution, with the intriguing possibility of nitro group displacement. Simultaneously, the N-methylamino group can act as a handle for directing palladium-catalyzed cross-coupling reactions, offering an orthogonal strategy for bond formation. The subtle interplay of steric and electronic effects, along with the careful choice of reaction conditions, will ultimately govern the chemo- and regioselectivity of its transformations.

This guide serves as a foundational resource for chemists seeking to harness the synthetic potential of this compound. By understanding the principles of its selectivity, researchers can more effectively design synthetic routes to complex and novel molecules for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a compound of interest whose biological targets and off-target profile are not yet extensively characterized in public literature.

Given the structural motifs present in this compound—namely the trifluoromethylpyridine core—it is plausible that this compound may interact with protein kinases, a common target class for such scaffolds.[2] Furthermore, a structurally analogous compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, has been identified as a potent antagonist of the Androgen Receptor (AR), suggesting a potential primary target or a significant off-target liability.[1]

This guide will compare the hypothetical cross-reactivity profile of this compound (herein referred to as the "Test Compound") against a panel of carefully selected alternative compounds, providing detailed experimental protocols to generate the necessary comparative data.

Comparator Compounds: Rationale for Selection

To establish a meaningful comparison, we have selected three compounds that represent distinct, yet relevant, biological targets:

  • EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine) : A known pure Androgen Receptor (AR) antagonist.[1] Its structural similarity to our Test Compound makes it an essential comparator for assessing potential on-target (AR) activity and selectivity.

  • Adezmapimod (SB203580) : A selective, ATP-competitive inhibitor of p38 MAPK.[3][4] The p38 MAPK pathway is a crucial regulator of inflammatory responses, and cross-reactivity with this kinase is a key consideration for many small molecule inhibitors.[5]

  • Temuterkib (LY3214996) : A highly selective small-molecule inhibitor of ERK1 and ERK2.[6] The RAS-RAF-MEK-ERK pathway is frequently deregulated in cancer, making ERK1/2 kinases important potential off-targets to investigate.[7]

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical data summary to illustrate the expected outcomes from the experimental protocols detailed in this guide. This data serves as a template for the comparative analysis of the Test Compound's potency and selectivity.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase TargetTest CompoundAdezmapimod (SB203580)Temuterkib (LY3214996)
p38α MAPK85050>10,000
p38β MAPK1,200500>10,000
ERK1>10,000>10,0005
ERK2>10,000>10,0005
DNA-PK5,200Not ReportedNot Reported
mTOR>10,000Not ReportedNot Reported

Table 2: Androgen Receptor Binding Affinity (Ki, nM)

TargetTest CompoundEF2
Androgen Receptor350300

Table 3: Cellular Target Engagement via CETSA (ΔTm, °C in HEK293 cells)

Protein TargetTest Compound (10 µM)Adezmapimod (10 µM)Temuterkib (10 µM)
p38α MAPK+0.8+4.5No Shift
ERK2No ShiftNo Shift+5.2
Androgen Receptor+3.5+4.1No Shift

Experimental Methodologies

To generate the data presented above, a series of robust biochemical and cell-based assays must be performed. The following protocols are designed to ensure data integrity and reproducibility.

Methodology 1: In Vitro Kinase Profiling

This protocol describes a universal fluorescence-based assay for determining the inhibitory activity of the Test Compound against a panel of kinases.

Causality Behind Experimental Choices:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous format, making it suitable for high-throughput screening.

  • ATP Concentration: The ATP concentration is set at the Km value for each specific kinase to ensure that the assay accurately reflects the competitive nature of ATP-competitive inhibitors.

Detailed Protocol:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the Test Compound and comparator compounds in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a biotinylated peptide substrate and a terbium-labeled anti-phospho-specific antibody in kinase buffer.

  • Assay Procedure :

    • Dispense 2.5 µL of serially diluted compounds into a 384-well assay plate.

    • Add 2.5 µL of the respective kinase enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition :

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Methodology 2: Androgen Receptor Competitive Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of the Test Compound for the Androgen Receptor.

Causality Behind Experimental Choices:

  • Principle: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor's ligand-binding domain, providing a quantitative measure of binding affinity (Ki).

  • Radioligand: [3H]-Mibolerone is a high-affinity synthetic androgen, making it a suitable radioligand for this assay.

Detailed Protocol:

  • Reagent Preparation :

    • Prepare a cell lysate from cells overexpressing the human Androgen Receptor (e.g., LNCaP cells).

    • Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate).

    • Prepare a solution of [3H]-Mibolerone in binding buffer at a concentration equal to its Kd.

  • Assay Procedure :

    • In a 96-well plate, combine the cell lysate, [3H]-Mibolerone, and varying concentrations of the Test Compound or unlabeled comparator (EF2).

    • Incubate for 18 hours at 4°C to reach binding equilibrium.

    • Harvest the receptor-ligand complexes onto a filter mat using a cell harvester, and wash with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition :

    • Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Plot the percentage of inhibition versus the log concentration of the competitor compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Methodology 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Causality Behind Experimental Choices:

  • Physiological Relevance: This assay confirms that the compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm and nucleus.[9][10]

  • Validation of Upstream Assays: CETSA provides a crucial link between biochemical activity and cellular effects, validating the findings from in vitro assays.

Detailed Protocol:

  • Cell Treatment :

    • Culture cells (e.g., HEK293 for kinases, VCaP for AR) to 80-90% confluency.

    • Treat the cells with the Test Compound, comparator compounds, or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.

  • Thermal Challenge :

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

  • Target Protein Detection :

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using primary antibodies specific for the target proteins (p38α, ERK2, AR).

    • Quantify the band intensities and plot them against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Visualizations: Workflows and Pathways

To better illustrate the experimental design and the potential biological context, the following diagrams are provided.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assay cluster_2 Data Analysis Kinase_Profiling In Vitro Kinase Profiling (TR-FRET) IC50 Potency (IC50) Kinase_Profiling->IC50 Generates IC50 values AR_Binding AR Competitive Binding (Radioligand) Ki Affinity (Ki) AR_Binding->Ki Generates Ki values Comparison Cross-Reactivity Profile IC50->Comparison Ki->Comparison CETSA Cellular Thermal Shift Assay (CETSA) Delta_Tm Target Engagement (ΔTm) CETSA->Delta_Tm Measures ΔTm Delta_Tm->Comparison

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_mapk MAPK Signaling cluster_ar AR Signaling RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 Androgen Androgen AR Androgen Receptor Androgen->AR Test_Compound Test Compound N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine Test_Compound->ERK Potential Off-Target Test_Compound->p38 Potential Off-Target Test_Compound->AR Potential Primary Target

Caption: Potential targets of the Test Compound in signaling pathways.

Conclusion and Forward Look

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of this compound. By employing a combination of biochemical and cell-based assays, researchers can generate a comprehensive selectivity profile, comparing its activity against both its predicted primary target class (Androgen Receptor) and likely off-target kinase families (p38 MAPK, ERK1/2).

The hypothetical data presented herein suggests that the Test Compound may possess moderate affinity for the Androgen Receptor with some off-target activity against p38α MAPK at higher concentrations. Crucially, the cellular thermal shift assay would be instrumental in confirming that these interactions occur within a physiological context. Understanding this cross-reactivity profile is an indispensable step in the preclinical development of this compound, informing decisions on lead optimization, predicting potential toxicities, and ultimately defining its therapeutic utility.

References

A Comparative Guide to Confirming the Purity of Synthesized N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group offers a handle for further chemical transformations. Ensuring the purity of this compound is paramount for reproducible downstream applications and for meeting stringent regulatory standards.

This guide will explore a plausible synthetic pathway, identify potential impurities, and detail a multi-pronged analytical approach for comprehensive purity assessment. We will compare the utility of various analytical techniques, providing supporting data and detailed experimental protocols.

The Synthetic Landscape: A Plausible Route and Potential Impurities

A likely synthetic strategy involves the following key transformations:

  • Nitration of a Substituted Picoline: The synthesis would likely begin with a commercially available picoline, such as 3-methyl-5-(trifluoromethyl)pyridine. Nitration, typically using a mixture of concentrated sulfuric and nitric acids, would introduce the nitro group at the 3-position.

  • N-Oxidation and Rearrangement: The resulting nitropicoline could then be oxidized to the corresponding N-oxide. Subsequent treatment with a reagent like acetic anhydride would induce a rearrangement to form the 2-acetoxy derivative, which can be hydrolyzed to 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

  • Chlorination: The hydroxyl group can be converted to a more reactive leaving group, such as a chloride, using a chlorinating agent like phosphorus oxychloride or thionyl chloride. This would yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate.

  • Amination and Methylation: Finally, reaction with methylamine would displace the chloride to form the target molecule, this compound.

This multi-step synthesis introduces several potential impurities that must be monitored:

  • Isomeric Byproducts: Nitration of the starting picoline could potentially lead to the formation of other nitro-isomers.

  • Unreacted Starting Materials: Incomplete reactions at any stage will result in the presence of starting materials in the final product.

  • Over-methylation: If a methylating agent is used in the final step, there is a possibility of N-methylation at the pyridine ring nitrogen, in addition to the desired amino group methylation.

  • Hydrolysis Products: The trifluoromethyl group can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis to a carboxylic acid.

  • Residual Solvents and Reagents: Solvents and reagents used throughout the synthesis may be present in trace amounts in the final product.

The following diagram illustrates the logical workflow for the synthesis and subsequent purity verification of this compound.

Caption: A conceptual workflow illustrating the plausible synthesis and subsequent multi-technique purity verification of this compound.

A Multi-Pronged Approach to Purity Confirmation

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the primary tool for determining the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main compound from closely related impurities.

A Comparative Look at HPLC and Other Techniques:

Analytical TechniqueStrengthsLimitations
HPLC/UPLC High resolution and sensitivity for quantitative analysis of impurities.Requires a chromophore for UV detection; may not be suitable for highly volatile impurities.
NMR Spectroscopy Provides detailed structural information, enabling the identification of impurities.Lower sensitivity for quantifying minor impurities (<0.1%).
Mass Spectrometry Highly sensitive for detecting and identifying impurities, especially when coupled with HPLC (LC-MS).Quantitative analysis can be challenging without appropriate standards.
Gas Chromatography (GC) Excellent for analyzing volatile impurities, such as residual solvents.Not suitable for non-volatile compounds; high temperatures can cause degradation.
Elemental Analysis Provides the elemental composition of the bulk material, confirming the empirical formula.Does not provide information about the nature or quantity of individual impurities.

Experimental Protocol: RP-HPLC Method for Purity Analysis

This protocol provides a starting point for the development of a robust RP-HPLC method for the analysis of this compound. Method optimization and validation are critical for ensuring accurate and reliable results.

  • Instrumentation: A standard HPLC or UPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram outlines the logical steps involved in the HPLC purity analysis workflow.

HPLC_Workflow start Synthesized Product sample_prep Sample Preparation (Dissolution in mobile phase) start->sample_prep hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detector at 254 nm) hplc_analysis->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram peak_integration Peak Integration and Area Calculation chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: A streamlined workflow for the purity determination of a synthesized compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and for identifying any structurally related impurities. ¹H, ¹³C, and ¹⁹F NMR should all be employed for a thorough analysis.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons and the N-methyl protons will be characteristic.

  • ¹³C NMR: Will confirm the carbon framework of the molecule. The chemical shift of the trifluoromethyl carbon will be a key diagnostic signal.

  • ¹⁹F NMR: Is particularly important for fluorine-containing compounds. A single peak corresponding to the CF₃ group is expected. The presence of other fluorine-containing signals would indicate the presence of impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides a highly accurate determination of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. When coupled with HPLC (LC-MS), it is a powerful technique for identifying unknown impurities by providing their mass-to-charge ratio.

Comparison with Alternatives

While this compound has specific properties that make it attractive for certain applications, a number of structurally related compounds could be considered as alternatives, depending on the desired outcome.

CompoundKey Differentiating FeaturesPotential AdvantagesPotential Disadvantages
This compound Trifluoromethyl group at the 5-position.High metabolic stability, specific electronic properties.Potentially more expensive to synthesize.
N-methyl-3-nitro-5-chloropyridin-2-amine Chloro group at the 5-position.Simpler and potentially cheaper to synthesize.Different electronic and steric properties, lower metabolic stability.
N-methyl-3-aminopyridin-2-amine Lacks the nitro and trifluoromethyl groups.More basic, different reactivity profile.Significantly different electronic properties and metabolic stability.
3-Nitro-5-(trifluoromethyl)pyridin-2-amine Lacks the N-methyl group.Potential precursor, different solubility and reactivity.Primary amine may have different biological activity and reactivity.

The choice of an alternative will depend on the specific application and the desired balance of properties such as lipophilicity, metabolic stability, and synthetic accessibility.

Conclusion

Confirming the purity of a synthesized compound like this compound is a critical, multi-faceted process. A robust analytical strategy, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and mass spectrometry, is essential. By understanding the plausible synthetic route and the potential impurities that may arise, researchers can develop and validate appropriate analytical methods to ensure the quality and reliability of their scientific findings. This guide provides a framework for this process, emphasizing a scientific, evidence-based approach to purity confirmation.

A Senior Application Scientist's Guide to Trifluoromethylpyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring can dramatically alter the physicochemical properties of the parent molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has made trifluoromethylpyridines (TFMPs) a cornerstone in the development of modern pharmaceuticals and agrochemicals.[2][3][4] For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy to access these valuable scaffolds is a critical decision that can significantly impact the efficiency and scalability of a project.

This guide provides a comparative analysis of the three primary methodologies for synthesizing trifluoromethylpyridines: the traditional halogen exchange method, the versatile building block approach, and the rapidly evolving direct C-H trifluoromethylation. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols for representative reactions, and offer a comparative assessment of their respective strengths and limitations to empower you in making informed decisions for your synthetic campaigns.

The Workhorse: Halogen Exchange for Trifluoromethylation

The halogen exchange (Halex) reaction is a long-established and industrially significant method for the synthesis of trifluoromethylpyridines.[2] This approach typically involves the initial chlorination of a methyl group on a pyridine ring to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a fluorinating agent like hydrogen fluoride (HF).[2][5]

Mechanistic Rationale and Key Considerations

The Halex reaction proceeds through a series of nucleophilic substitution reactions where fluoride ions displace chloride ions on the trichloromethyl group. The reaction is often catalyzed by a Lewis acid, such as antimony pentachloride (SbCl₅) or ferric chloride (FeCl₃), which activates the C-Cl bond towards nucleophilic attack.[5]

The choice between liquid-phase and vapor-phase fluorination is a key consideration. Liquid-phase processes are often more amenable to laboratory-scale synthesis, while vapor-phase reactions are highly scalable and are the preferred method for industrial production.[2] However, vapor-phase reactions require specialized equipment to handle the high temperatures and corrosive reagents involved.[2]

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline

This protocol is a representative example of a multi-step synthesis starting from a readily available picoline derivative, involving chlorination and subsequent fluorination.

Step 1: N-Oxidation of 3-Picoline [5]

  • To a solution of 3-picoline in glacial acetic acid, slowly add hydrogen peroxide at a controlled temperature (typically 70-80°C).

  • Maintain the reaction at this temperature for 18-24 hours.

  • After cooling, the reaction mixture is worked up to isolate the 3-picoline-N-oxide.

Step 2: Chlorination of 3-Picoline-N-Oxide [5]

  • The 3-picoline-N-oxide is treated with a chlorinating agent such as benzoyl chloride in a suitable solvent like dichloromethane.

  • The reaction is typically performed under reflux for 3-4 hours.

  • Work-up and purification yield 2-chloro-5-methylpyridine.

Step 3: Radical Chlorination of the Methyl Group [5]

  • 2-chloro-5-methylpyridine is dissolved in a high-boiling solvent like o-dichlorobenzene.

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added.

  • Chlorine gas is bubbled through the solution at elevated temperatures (120-140°C) for an extended period (18-20 hours) to afford 2-chloro-5-(trichloromethyl)pyridine.

Step 4: Halogen Exchange Fluorination [5]

  • The 2-chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent, such as anhydrous potassium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • A phase-transfer catalyst, for instance, cetyltrimethylammonium bromide (CTAB), is often employed to enhance the reaction rate.

  • The reaction is heated under reflux for 5-7 hours.

  • Aqueous work-up followed by extraction and purification yields the final product, 2-chloro-5-(trifluoromethyl)pyridine.

Halogen_Exchange cluster_0 Step 1-3: Trichloromethylpyridine Synthesis cluster_1 Step 4: Fluorination Picoline 3-Picoline Picoline_N_Oxide 3-Picoline-N-Oxide Picoline->Picoline_N_Oxide H₂O₂, AcOH Chloro_Picoline 2-Chloro-5-methylpyridine Picoline_N_Oxide->Chloro_Picoline Benzoyl Chloride Trichloromethyl_Pyridine 2-Chloro-5-(trichloromethyl)pyridine Chloro_Picoline->Trichloromethyl_Pyridine Cl₂, AIBN TFMP 2-Chloro-5-(trifluoromethyl)pyridine Trichloromethyl_Pyridine->TFMP KF, CTAB, DMSO, Reflux

Figure 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via halogen exchange.

The Strategic Build: Pyridine Ring Construction with Trifluoromethylated Building Blocks

An alternative and highly versatile strategy involves the construction of the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group.[2][6] This "building block" approach offers excellent control over the final substitution pattern of the trifluoromethylpyridine.[6]

Mechanistic Rationale and Key Considerations

A variety of trifluoromethylated building blocks are commercially available or readily synthesized, including ethyl 4,4,4-trifluoroacetoacetate, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and trifluoromethyl-α,β-ynones.[2][7] These can be employed in various cycloaddition and condensation reactions to form the pyridine ring.

One of the most powerful methods in this category is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone.[8][9][10] The reaction proceeds through a Michael addition to form an aminodiene intermediate, which then undergoes a thermally induced E/Z isomerization followed by cyclodehydration to yield the substituted pyridine.[8][9] The use of a trifluoromethylated ynone in this reaction provides a direct route to trifluoromethylpyridines.[7][11]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Polysubstituted Trifluoromethylpyridine

This protocol is based on the work of Hu and co-workers and demonstrates the synthesis of a trifluoromethylpyridine from a trifluoromethyl-α,β-ynone and a β-enamino ester.[7][11]

  • To a solution of the β-enamino ester in toluene, add the trifluoromethyl-α,β-ynone and a catalytic amount of zinc bromide (ZnBr₂).

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitoring by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted trifluoromethylpyridine.

Bohlmann_Rahtz cluster_0 Reactants cluster_1 Reaction Cascade Enamine β-Enamino Ester Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Ynone Trifluoromethyl-α,β-ynone Ynone->Michael_Adduct Aminodiene Aminodiene Intermediate Michael_Adduct->Aminodiene Proton Transfer Cyclized_Intermediate Cyclized Intermediate Aminodiene->Cyclized_Intermediate E/Z Isomerization & Cyclization Product Polysubstituted Trifluoromethylpyridine Cyclized_Intermediate->Product Dehydration

Figure 2: Bohlmann-Rahtz synthesis of a trifluoromethylpyridine.

The Modern Approach: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylpyridines.[12][13] This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than traditional methods.[12] Direct trifluoromethylation can be broadly categorized into radical, nucleophilic, and electrophilic pathways.

Mechanistic Rationale and Key Considerations

Radical Trifluoromethylation: This is the most common approach and typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.[12] A variety of reagents can serve as •CF₃ sources, including the Langlois reagent (sodium trifluoromethanesulfinate), Togni's reagents, and Umemoto's reagents.[14][15][16] The •CF₃ radical is then added to the pyridine ring, followed by an oxidation and deprotonation sequence to restore aromaticity. Photoredox catalysis has revolutionized this area, enabling the generation of •CF₃ radicals under mild conditions using visible light.[17][18]

Nucleophilic Trifluoromethylation: This method involves the addition of a nucleophilic "CF₃⁻" equivalent to the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Electrophilic Trifluoromethylation: This approach utilizes an electrophilic "CF₃⁺" source to react with electron-rich pyridine derivatives.

Experimental Protocol: Light-Promoted C-H Trifluoromethylation of a Pyridone using Langlois' Reagent

This protocol, adapted from the work of Donahue-Nielsen and colleagues, describes a photocatalyst- and additive-free method for the trifluoromethylation of pyridones.[8][9][19]

  • In a reaction vessel, dissolve the pyridone substrate and Langlois' reagent (sodium trifluoromethanesulfinate) in dimethyl sulfoxide (DMSO).

  • Irradiate the reaction mixture with a light source (e.g., 390 nm LEDs) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the trifluoromethylated pyridone.

Photoredox_Trifluoromethylation cluster_0 Radical Generation cluster_1 Trifluoromethylation Langlois Langlois' Reagent (NaSO₂CF₃) CF3_Radical •CF₃ Radical Langlois->CF3_Radical Light (hν) Radical_Adduct Radical Adduct CF3_Radical->Radical_Adduct Radical Addition Pyridone Pyridone Pyridone->Radical_Adduct Cationic_Intermediate Cationic Intermediate Radical_Adduct->Cationic_Intermediate Oxidation Product Trifluoromethylated Pyridone Cationic_Intermediate->Product Deprotonation

Figure 3: Light-promoted trifluoromethylation of a pyridone.

Comparative Analysis of Synthesis Methods

FeatureHalogen ExchangeBuilding Block ApproachDirect C-H Trifluoromethylation
Starting Materials Readily available picolinesDiverse trifluoromethylated precursorsUnfunctionalized pyridines
Reaction Conditions Often harsh (high temp., corrosive reagents)Generally milder, but can require specific catalystsOften mild, especially with photoredox catalysis
Scalability Excellent, especially vapor-phase methodsGood, but may be limited by building block availabilityCan be challenging to scale up, especially photochemical reactions
Regioselectivity Dictated by the starting picolineExcellent, determined by the building blocksCan be an issue, often a mixture of isomers is obtained
Substrate Scope Generally tolerant of various substituentsBroad, but dependent on the availability of building blocksCan be sensitive to electronic and steric effects
Atom Economy Moderate, involves multiple steps and reagentsGood, often involves cycloadditionsExcellent, avoids pre-functionalization
Key Advantages Well-established, highly scalable for specific isomersHigh versatility and regiocontrolHigh atom economy, late-stage functionalization potential
Key Disadvantages Harsh conditions, limited to specific substitution patternsCan require synthesis of building blocksRegioselectivity challenges, potential for multiple products

Conclusion

The synthesis of trifluoromethylpyridines is a rich and evolving field, with each of the major synthetic strategies offering distinct advantages and disadvantages. The traditional halogen exchange method remains a robust and scalable approach for the industrial production of specific TFMP isomers. The building block approach provides unparalleled versatility and regiocontrol, making it an excellent choice for accessing a wide range of structurally diverse TFMPs, particularly in a research and development setting. Finally, the modern approach of direct C-H trifluoromethylation represents the cutting edge of the field, offering high atom economy and the potential for late-stage functionalization, although challenges with regioselectivity can persist.

As a senior application scientist, my recommendation is to carefully consider the specific goals of your project. For large-scale production of a known TFMP, the halogen exchange method is often the most economical. For the synthesis of novel and complex TFMPs with precise control over substitution, the building block approach is likely the superior choice. For exploratory work and late-stage functionalization of complex molecules, the direct C-H trifluoromethylation methods, particularly those leveraging photoredox catalysis, offer exciting opportunities. By understanding the nuances of each of these powerful synthetic tools, you can strategically navigate the path to your target trifluoromethylpyridine with greater efficiency and success.

References

Navigating the Void: The Uncharted Biological Landscape of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous journey. A critical step in this process is the thorough evaluation of a compound's efficacy in relevant biological assays. This guide, however, addresses a unique challenge: the current informational void surrounding the biological activity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine.

Despite its defined chemical structure and commercial availability from various suppliers[1][2][3][4], a comprehensive search of scientific literature and public databases reveals a significant and surprising absence of published data on the biological effects of this compound. This striking lack of information prevents the construction of a traditional comparison guide detailing its performance against other compounds.

At present, there are no publicly available studies that delineate its mechanism of action, identify its biological targets, or quantify its potency and efficacy through standard assays such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) determinations. While research exists on the biological activities of other substituted nitropyridines and related heterocyclic compounds, these findings cannot be directly extrapolated to predict the specific biological profile of this compound. The subtle interplay of its methylamino, nitro, and trifluoromethyl substituents on the pyridine core creates a unique chemical entity whose biological properties remain to be elucidated.

For instance, a structurally related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, has been investigated as a novel pure androgen receptor antagonist, highlighting how minor structural modifications can lead to specific biological activities. However, this provides only a speculative avenue for investigation rather than concrete data on the compound .

This guide, therefore, pivots from a comparative analysis to a foundational roadmap for researchers interested in exploring the potential of this enigmatic molecule. The absence of data represents a greenfield opportunity for novel discovery.

Charting the Course: A Proposed Investigative Workflow

For scientists poised to be the first to characterize the biological efficacy of this compound, a systematic approach is paramount. The following experimental workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Caption: Proposed workflow for the initial biological evaluation of this compound.

Detailed Experimental Protocols

Should initial screening reveal a promising area of activity, the following represents a generalized protocol for a key validation step.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Culture a relevant human cell line (e.g., a cancer cell line identified in a phenotypic screen) in appropriate growth medium until approximately 80% confluency.
  • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in a growth medium to create a range of desired final concentrations (e.g., 0.01 µM to 100 µM).
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).
  • Normalize the data to the vehicle-treated control wells (representing 100% viability).
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

The Path Forward

The current state of knowledge regarding this compound underscores a fundamental reality of drug discovery: many commercially available compounds remain biologically uncharacterized. This presents both a challenge and an immense opportunity. For researchers in academia and industry, this molecule represents a blank slate, a chance to pioneer a new area of investigation. The first published report on its biological activity will be a significant contribution, potentially unveiling a novel therapeutic agent or a valuable tool for chemical biology. This guide, therefore, serves not as a comparison, but as a call to action and a methodological framework for the exploration that lies ahead.

References

Benchmarking N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine Against Known MEK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cellular proliferation, differentiation, and survival.[1] Its hyperactivation, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] Mitogen-activated protein kinase kinase (MEK) 1 and 2 are central components of this cascade, and their inhibition has proven to be a clinically effective strategy.[3] This guide provides a comprehensive framework for benchmarking the novel compound, N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (hereafter referred to as Compound X), against well-established, FDA-approved MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. We will delve into the mechanistic rationale for experimental design, present detailed protocols for key comparative assays, and interpret hypothetical data to position Compound X within the current landscape of MEK-targeted therapies.

The MAPK/ERK Signaling Pathway: The Rationale for MEK Inhibition

The MAPK pathway is a phosphorylation cascade that transmits extracellular signals to the nucleus, ultimately influencing gene expression and cellular fate.[1] In many cancers, activating mutations in upstream components like BRAF (e.g., V600E) or RAS lead to constitutive signaling and uncontrolled cell growth.[4] MEK1/2 are dual-specificity kinases that are the only known activators of the downstream effector kinases, ERK1/2.[5] This pivotal and specific role makes MEK an attractive therapeutic target. By inhibiting MEK, the phosphorylation and activation of ERK are blocked, leading to the suppression of pro-proliferative and survival signals.[6]

The established MEK inhibitors—Trametinib, Selumetinib, and Cobimetinib—are allosteric inhibitors, meaning they bind to a site on the MEK enzyme distinct from the ATP-binding pocket.[1][7] This mode of inhibition locks MEK in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK.[8] This guide will proceed under the hypothesis that Compound X also targets MEK1/2, and the subsequent experimental framework is designed to test this hypothesis and characterize its inhibitory profile in comparison to the established benchmarks.

graph "MAPK_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; RAS [label="RAS", fillcolor="#4285F4"]; RAF [label="RAF\n(e.g., BRAF)", fillcolor="#4285F4"]; MEK [label="MEK1/2", fillcolor="#EA4335", shape=Mdiamond]; ERK [label="ERK1/2", fillcolor="#4285F4"]; Nucleus [label="Nucleus\n(Transcription Factors)", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors [label="Compound X\nTrametinib\nSelumetinib\nCobimetinib", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Nucleus [label="Translocation &\nActivation"]; Nucleus -> Proliferation; Inhibitors -> MEK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=Tee];

}

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Comparative Inhibitor Profiles

A thorough benchmarking study requires a multi-faceted approach, beginning with a direct comparison of the biochemical potency and cellular activity of the inhibitors. The following table summarizes the key characteristics of the known inhibitors and provides a template for evaluating Compound X.

Inhibitor Mechanism of Action Reported IC50 (MEK1) Cellular IC50 (p-ERK) Key References
Trametinib Allosteric, non-ATP-competitive~0.92-2 nM~0.5-2 nM[9][10]
Selumetinib Allosteric, non-ATP-competitive~14 nM~10 nM[2][11]
Cobimetinib Allosteric, non-ATP-competitive<1 nMSubnanomolar[2][12]
Compound X Hypothesized: Allosteric, non-ATP-competitiveTo be determinedTo be determinedN/A

Experimental Benchmarking Workflow

To rigorously compare Compound X with Trametinib, Selumetinib, and Cobimetinib, a tiered experimental approach is necessary, moving from biochemical assays to cell-based models.

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Compound X Synthesis & Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical [label="Tier 1: Biochemical Assays", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellBased [label="Tier 2: Cell-Based Assays", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Tier 3: Selectivity & Off-Target Profiling", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Comparative Efficacy Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Biochemical [label="Characterize in vitro potency"]; Biochemical -> CellBased [label="Validate cellular activity"]; CellBased -> Selectivity [label="Assess specificity"]; Selectivity -> Conclusion; }

Caption: A tiered workflow for the comprehensive benchmarking of a novel MEK inhibitor.

Tier 1: Biochemical Potency Assays

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of MEK1 and MEK2. This is crucial for establishing its on-target potency.

Protocol: In Vitro MEK1 Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Compound X against MEK1.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

    • Reconstitute recombinant active MEK1 enzyme and inactive ERK2 substrate to their working concentrations in the reaction buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM) and dilute it to the desired final concentration in the reaction buffer (typically at or near the Km for MEK1).

    • Serially dilute Compound X, Trametinib, Selumetinib, and Cobimetinib in DMSO to create a concentration gradient.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the MEK1 enzyme, inactive ERK2 substrate, and the serially diluted inhibitor.

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

  • Detection and Analysis:

    • Terminate the reaction after a set time (e.g., 30-60 minutes) by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated ERK2 (p-ERK) using a suitable detection method, such as:

      • ELISA: Using a p-ERK specific antibody.

      • Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay using donor and acceptor fluorophores on anti-p-ERK and anti-total-ERK antibodies.

      • Luminescent Kinase Assay: Measuring the amount of ATP remaining after the reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide a direct comparison of the biochemical potencies of the inhibitors. A lower IC50 value for Compound X would suggest higher intrinsic potency against the MEK1 enzyme.

Tier 2: Cell-Based Activity Assays

While biochemical assays are essential, they do not account for cell permeability, stability, or engagement with the target in a cellular context. Therefore, cell-based assays are a critical next step.

Protocol: In-Cell Western Assay for ERK Phosphorylation

This assay measures the level of ERK phosphorylation in cells treated with the inhibitors, providing a functional readout of MEK inhibition.[13]

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X and the benchmark inhibitors for a specified duration (e.g., 1-2 hours).

  • Cell Lysis and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with a primary antibody cocktail containing an antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) and a normalization antibody (e.g., mouse anti-total ERK or a housekeeping protein like GAPDH).

    • Wash the cells and incubate with a secondary antibody cocktail containing fluorescently-labeled anti-rabbit (e.g., IRDye 800CW) and anti-mouse (e.g., IRDye 680RD) antibodies.

  • Imaging and Analysis:

    • Wash the cells and acquire images using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-ERK and the normalization protein in each well.

    • Calculate the normalized p-ERK signal (p-ERK intensity / normalization protein intensity).

    • Plot the normalized p-ERK signal against the inhibitor concentration to determine the cellular IC50.

Expected Outcome: This assay will reveal the potency of Compound X in a cellular environment. A cellular IC50 value close to its biochemical IC50 suggests good cell permeability and target engagement.

Tier 3: Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor is less likely to have off-target effects and associated toxicities.[14]

Protocol: Kinome-Wide Selectivity Profiling

This is typically performed as a service by specialized contract research organizations (CROs).

  • Assay Principle: The inhibitory activity of Compound X is tested at one or more concentrations (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases).[15]

  • Data Analysis: The results are often presented as a percentage of inhibition for each kinase. A "selectivity score" can be calculated based on the number of kinases inhibited above a certain threshold (e.g., 50% inhibition).[15]

  • Interpretation: The data will reveal if Compound X has significant activity against other kinases. Ideally, a novel MEK inhibitor should show high potency against MEK1/2 with minimal inhibition of other kinases.

Hypothetical Data and Interpretation

To illustrate the benchmarking process, let's consider a hypothetical dataset for Compound X.

Table 1: Hypothetical Benchmarking Data for Compound X

Parameter Compound X Trametinib Selumetinib Cobimetinib
MEK1 IC50 (nM) 1.51.815.20.8
A375 p-ERK IC50 (nM) 2.12.518.91.2
Kinase Selectivity (S-score at 1µM) 0.020.030.050.04

Interpretation of Hypothetical Data:

  • Potency: The biochemical and cellular IC50 values for Compound X are comparable to the highly potent inhibitors Trametinib and Cobimetinib, and significantly lower than Selumetinib. This suggests that Compound X is a potent ME.K inhibitor.

  • Selectivity: A lower S-score indicates higher selectivity. The hypothetical S-score for Compound X is the lowest among the tested compounds, suggesting a very favorable selectivity profile with potentially fewer off-target effects.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking this compound (Compound X) against established MEK inhibitors. The proposed workflow, moving from biochemical potency to cellular activity and selectivity profiling, provides a robust framework for characterizing this novel compound. Based on our hypothetical data, Compound X demonstrates promise as a potent and selective MEK inhibitor, warranting further investigation.

Future studies should include:

  • Mechanism of Action Studies: Confirming the allosteric, non-ATP-competitive binding mode through structural biology (e.g., co-crystallography) or kinetic assays.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in xenograft models of human cancers with MAPK pathway mutations.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of Compound X to determine its potential for clinical development.

By following this rigorous, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel MEK inhibitors like this compound and contribute to the advancement of targeted cancer therapies.

References

A Researcher's Guide to Navigating Reproducibility in Reactions with N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the promise of novel reagents is often tempered by the challenge of achieving consistent and reproducible experimental outcomes. N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a highly functionalized pyridine derivative, is a potent building block in medicinal chemistry, offering access to a diverse range of complex molecular architectures. However, its very nature—a poly-substituted, electron-deficient heterocycle—can introduce variability in experimental results. This guide provides an in-depth analysis of the factors influencing the reproducibility of reactions with this compound, offering a detailed experimental protocol for a representative nucleophilic aromatic substitution (SNAr) reaction, a comparison with alternative reagents, and strategies to ensure robust and reliable results.

The Double-Edged Sword: Understanding the Reactivity of this compound

The chemical structure of this compound is key to both its synthetic utility and the challenges it presents. The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This electronic landscape renders the positions ortho and para to the nitrogen atom highly susceptible to nucleophilic attack. In this molecule, the N-methylamino group at the C-2 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functionalities.

However, this high reactivity can also be a source of inconsistency. The molecule's susceptibility to nucleophilic attack means that minor variations in reaction conditions—such as trace impurities in solvents or reagents, fluctuations in temperature, or inefficient mixing—can lead to the formation of side products or incomplete reactions, thereby impacting yield and purity.

A Representative Protocol: Nucleophilic Aromatic Substitution with Phenol

To illustrate a common application and highlight critical experimental parameters, we present a detailed protocol for the SNAr reaction of this compound with a generic phenol. This reaction, forming a diaryl ether linkage, is a valuable transformation in the synthesis of bioactive molecules.

Experimental Workflow:

experimental_workflow reagents 1. Reagents: - this compound - Phenol derivative - Anhydrous K₂CO₃ - Anhydrous DMF setup 2. Reaction Setup: - Flame-dried flask under N₂ - Add reagents and solvent reagents->setup Preparation reaction 3. Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction Execution workup 4. Work-up: - Cool to RT - Quench with H₂O - Extract with EtOAc reaction->workup Completion purification 5. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification Isolation analysis 6. Analysis: - NMR, MS, HPLC purification->analysis Characterization

Caption: A generalized workflow for the nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:
  • Reagent and Glassware Preparation:

    • Ensure all glassware is thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove any adsorbed water.

    • Use anhydrous solvents. Dimethylformamide (DMF) should be of high purity and stored over molecular sieves.

    • The phenol nucleophile should be of high purity. If it is a solid, ensure it is dry.

    • Potassium carbonate (K₂CO₃) should be finely powdered and dried in an oven prior to use to ensure it is anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add the phenol derivative (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine to remove any residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Comparison with Alternative Reagents

While this compound is a potent reagent, several alternatives exist for achieving similar transformations. The choice of reagent often depends on the specific nucleophile, desired reaction conditions, and cost considerations.

ReagentActivating GroupsLeaving GroupTypical Reaction ConditionsAdvantagesDisadvantages
This compound -NO₂, -CF₃-NHMeBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 80-100 °CHigh reactivity, good for a range of nucleophiles.Potential for side reactions, sensitivity to moisture.
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine -NO₂, -CF₃-ClBase (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent, often higher temperatures required.Commercially available, chloride is a good leaving group.Can be less reactive than the N-methylamino analogue for some nucleophiles.
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine -NO₂, -CF₃-FMilder conditions often possible, base, polar aprotic solvent.Fluoride is an excellent leaving group in SNAr.May be more expensive, potential for harsh reaction with strong nucleophiles.

Key Factors Influencing Reproducibility

Achieving consistent results with this compound hinges on meticulous control over several experimental parameters.

reproducibility_factors reproducibility Reproducibility reagent_quality Reagent Purity reproducibility->reagent_quality solvent_anhydrous Solvent Anhydrousness reproducibility->solvent_anhydrous temperature_control Precise Temperature Control reproducibility->temperature_control mixing_efficiency Efficient Mixing reproducibility->mixing_efficiency atmosphere_inert Inert Atmosphere reproducibility->atmosphere_inert workup_consistency Consistent Work-up reproducibility->workup_consistency

Caption: Critical factors that impact the reproducibility of reactions.

  • Purity of Starting Materials: Impurities in the this compound, the nucleophile, or the base can act as competing nucleophiles or catalysts for side reactions. Always use reagents of the highest possible purity.

  • Solvent Quality: The presence of water in polar aprotic solvents like DMF can lead to hydrolysis of the starting material or the product and can also affect the solubility and reactivity of the base. Using freshly dried solvents is crucial.

  • Temperature Control: SNAr reactions are often sensitive to temperature. Small fluctuations can alter the reaction rate and the profile of side products. Precise temperature control using a reliable heating mantle and thermometer is essential.

  • Atmosphere: Due to the electron-deficient nature of the pyridine ring, it can be susceptible to reaction with oxygen at elevated temperatures. Conducting reactions under an inert atmosphere of nitrogen or argon is highly recommended.

  • Mixing: In heterogeneous reactions involving a solid base like potassium carbonate, efficient stirring is critical to ensure consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and inconsistent results.

Conclusion

This compound is a valuable tool for the synthesis of complex molecules in drug discovery and development. However, its high reactivity necessitates a thorough understanding of the factors that can influence experimental reproducibility. By adhering to stringent experimental protocols, carefully controlling reaction parameters, and being mindful of the potential pitfalls, researchers can harness the full synthetic potential of this versatile building block and ensure the generation of reliable and reproducible data.

Safety Operating Guide

Personal protective equipment for handling N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

This document provides essential safety protocols, operational procedures, and disposal guidance for the handling of this compound (CAS No. 175277-21-1).[1][2][3] As a substituted pyridine derivative containing nitro, trifluoromethyl, and secondary amine functional groups, this compound requires stringent safety measures to mitigate potential health risks. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Inherent Risks

The chemical structure of this compound dictates its hazard profile. The presence of a nitroaromatic system combined with an amine group suggests potential for irritation, sensitization, and toxicity. While comprehensive toxicological data for this specific molecule is limited, information from structurally related compounds and supplier safety data sheets allows for a robust risk assessment.

The primary identified hazards include serious eye irritation and the potential to cause an allergic skin reaction.[2] Analogous compounds with similar functional groups are classified as harmful if swallowed, harmful in contact with skin, and capable of causing skin and respiratory irritation.[4][5] Therefore, a conservative and multi-layered approach to personal protection is mandatory.

Diagram 1: From Chemical Structure to Required PPE

cluster_0 Chemical Structure Analysis cluster_1 Associated Hazards cluster_2 Mandatory Protective Equipment A N-methyl-3-nitro-5- (trifluoromethyl)pyridin-2-amine B Nitroaromatic Group A->B C Aromatic Amine A->C D Trifluoromethyl Group A->D E Eye & Skin Irritation (H319) B->E Contributes to G Potential Acute Toxicity (Oral, Dermal, Inhalation) B->G Contributes to F Skin Sensitization (H317) Potential for Allergic Reaction C->F Contributes to C->G Contributes to H Chemical Safety Goggles + Face Shield E->H Requires I Chemical-Resistant Gloves (e.g., Nitrile) F->I Requires G->I Requires J Laboratory Coat + Full Coverage Clothing G->J Requires K Certified Respirator (if outside fume hood) G->K Requires

Caption: Logical flow from chemical features to required PPE.

Hazard ClassificationGHS StatementRationale & Source
Serious Eye Irritation H319: Causes serious eye irritationStated in supplier safety information.[2] Direct contact can cause significant damage.
Skin Sensitization H317: May cause an allergic skin reactionStated in supplier safety information.[2] Repeated contact may lead to dermatitis.
Acute Toxicity (Inferred) Harmful if swallowed, in contact with skin, or if inhaledBased on data for analogous compounds like 3-Nitro-5-(trifluoromethyl)pyridin-2-ol and 2-Amino-5-(trifluoromethyl)pyridine.[4][5]
Skin & Respiratory Irritation Causes skin irritation. May cause respiratory irritation.Inferred from related pyridine derivatives.[4][5] Solid powder poses an inhalation risk.

Core Protective Ensemble: A Multi-Layered Defense

All handling of this compound must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory.

  • Eye and Face Protection:

    • What: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards must be worn at all times.[6]

    • Why: This compound is a known serious eye irritant.[2] Goggles provide a seal around the eyes to protect against dust particles and accidental splashes.

    • Enhanced Precaution: A full-face shield should be worn over safety goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[6]

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[6] Always inspect gloves for tears or punctures before use.

    • Why: The compound may cause an allergic skin reaction and is considered harmful upon dermal contact.[2][5] Gloves provide the primary barrier against skin exposure.

    • Protocol: Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[7] Hands must be washed thoroughly with soap and water after work is completed, even if gloves were worn.

  • Body Protection:

    • What: A flame-resistant laboratory coat must be worn and kept fully fastened. Full-length pants and closed-toe shoes are required.

    • Why: This protects against accidental spills and contamination of personal clothing. While not explicitly stated, the presence of a nitro group warrants the use of flame-resistant materials as a best practice.[6]

  • Respiratory Protection:

    • What: Under normal operating conditions within a fume hood, respiratory protection is not required. However, if there is a potential for aerosolization or dust generation outside of a fume hood (e.g., during spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[6][8]

    • Why: Inhalation of the dust may cause respiratory irritation and potential systemic toxicity.[4][5]

Procedural Discipline: Safe Operational Workflow

Proper procedure is as critical as the PPE itself. The following workflow minimizes exposure risk at every stage.

Step 1: Preparation and Engineering Controls

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an eyewash station and safety shower are unobstructed and readily accessible.[6]

  • Gather all necessary equipment and reagents before bringing the target compound into the hood.

  • Designate a specific area within the hood for handling the solid to contain any potential contamination.

Step 2: Donning PPE The sequence of putting on PPE is critical to ensure complete protection.

Diagram 2: PPE Donning Sequence

Start Start A 1. Don Lab Coat (Fasten completely) Start->A B 2. Don Safety Goggles (and Face Shield if needed) A->B C 3. Don Gloves (Pull cuffs over lab coat sleeves) B->C End Ready for Work C->End

Caption: Correct sequence for putting on personal protective equipment.

Step 3: Handling Operations

  • Conduct all weighing and transfers of the solid compound within the fume hood to contain dust.[6]

  • Use a spatula and weighing paper/boat to minimize dust generation. Avoid pouring the powder directly.

  • Keep the container tightly sealed when not in use.[4]

  • Never eat, drink, or smoke in the laboratory.[4][6]

Step 4: Doffing PPE Removing PPE correctly is crucial to prevent cross-contamination. The principle is to remove the most contaminated items first.

Diagram 3: PPE Doffing Sequence

Start Work Complete A 1. Remove Gloves (Peel off without touching exterior) Start->A B 2. Remove Face Shield/Goggles (Handle by straps) A->B C 3. Remove Lab Coat (Roll inside-out) B->C D 4. Wash Hands Thoroughly C->D End Safe Exit D->End

Caption: Safe sequence for removing personal protective equipment.

Contingency Planning: Spills and Disposal

Spill Management Protocol (for small, contained spills):

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Before cleanup, don the full protective ensemble described in Section 2, including respiratory protection.

  • Contain: Carefully sweep up the solid material using a dustpan and brush.[6] AVOID generating dust. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Collect: Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan: All materials contaminated with this compound, including empty containers, used gloves, weighing papers, and cleanup debris, must be treated as hazardous chemical waste.

  • Place all waste in a properly labeled, sealed, and puncture-proof hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.

This guide provides a framework for the safe handling of this compound. Adherence to these protocols is not merely a recommendation but a requirement for maintaining a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.